molecular formula C38H75NO3 B12326375 C20 Ceramide

C20 Ceramide

Cat. No.: B12326375
M. Wt: 594.0 g/mol
InChI Key: XWBWIAOWSABHFI-QOSDPKFLSA-N
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Description

C20 Ceramide (d18:1/20:0), also known as N-arachidoyl-D-erythro-sphingosine, is a synthetic ceramide species that serves as a critical tool for lipidomics research and the study of sphingolipid-mediated biological pathways. This high-purity standard is essential for investigating the distinct roles of ceramides based on their acyl chain length, particularly in the context of disease mechanisms and cellular signaling. Altered levels of this compound have been identified as a potential biomarker for monitoring tumors . Its synthesis in cells is primarily facilitated by Ceramide Synthase 2 (CerS2) and Ceramide Synthase 4 (CerS4) . Research has shown that chronic overexpression of CerS4, and by extension the production of C18-C20 ceramides, exerts oncogenic effects in breast cancer models, activating key cancer-associated pathways such as NF-κB, Akt/mTOR, and β-catenin, and contributing to increased cell migration and chemoresistance . Beyond oncology, ceramides with specific chain lengths are intensely studied in metabolic diseases. Ceramides are recognized as key mediators connecting lipid-induced inflammatory pathways to insulin resistance and the development of type 2 diabetes (T2DM) . The ability to accurately quantify specific ceramide species like this compound in biological samples such as plasma, muscle, and liver tissue is therefore paramount for advancing diagnostic and therapeutic strategies . This product is offered as a highly characterized standard for use in mass spectrometry-based lipidomic analyses , providing researchers with a reliable resource to explore the complex functions of sphingolipids in health and disease.

Properties

Molecular Formula

C38H75NO3

Molecular Weight

594.0 g/mol

IUPAC Name

N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide

InChI

InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+

InChI Key

XWBWIAOWSABHFI-QOSDPKFLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

Foundational & Exploratory

C20 Ceramide Accumulation: The Chain-Length Specific Driver of Hepatic and Systemic Insulin Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C20 Ceramide Accumulation in Insulin Resistance Pathways Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: Beyond "Total Ceramide"

For decades, the "lipotoxicity hypothesis" centered on total ceramide accumulation as the primary antagonist of insulin signaling. However, recent lipidomic advances have shattered this monolithic view. We now know that biological function is dictated by acyl chain length. While C16:0-ceramide (CerS6-derived) and C18:0-ceramide (CerS1-derived) are the canonical drivers of adipose and muscle insulin resistance (IR), C20:0-ceramide (d18:1/20:0) has emerged as a distinct, potent, and sexually dimorphic driver of metabolic dysfunction, particularly in the liver.

This guide dissects the specific accumulation of this compound, its unique enzymatic origins at the CerS2/CerS4 interface, and its mechanistic role in silencing the Akt/PKB signaling node. It provides actionable protocols for isolating this specific lipid species, distinguishing it from its C18 and C22 counterparts, and validating its role in drug discovery pipelines.

Mechanistic Foundation: The C20 Origin and Impact

The Enzymatic Handoff: CerS4 vs. CerS2

Unlike C16 ceramide, which is almost exclusively generated by Ceramide Synthase 6 (CerS6), this compound sits at a unique enzymatic intersection. It is synthesized by both CerS4 (specificity: C18–C20) and CerS2 (specificity: C20–C26).

  • Physiological Context: Under homeostatic conditions, CerS2 is the dominant isoform in the liver, driving the synthesis of Very Long Chain Ceramides (C22–C24), which are generally considered protective or benign.

  • Pathological Shift: In states of insulin resistance (T2D, NAFLD), there is often a dysregulation of CerS activity. A shift toward C20 accumulation suggests a "stall" in the chain-elongation machinery or an upregulation of CerS4.

  • Substrate Availability: Accumulation is also driven by the cytosolic abundance of Arachidoyl-CoA (C20:0-CoA) , often elevated due to impaired mitochondrial

    
    -oxidation.
    
The Signaling Blockade: PP2A and PKC

This compound does not merely disrupt membrane fluidity; it actively engages signaling proteins. The hydrophobic nature of the C20 acyl chain allows it to stabilize lipid rafts (caveolae) where insulin receptors reside, but its accumulation triggers two specific inhibitory pathways:

  • PP2A Activation: this compound allosterically activates Protein Phosphatase 2A (PP2A). PP2A directly dephosphorylates Akt (Protein Kinase B) at Thr308 and Ser473, effectively turning off the central hub of insulin signaling.

  • PKC

    
     Translocation:  Ceramide promotes the translocation of Protein Kinase C 
    
    
    
    (PKC
    
    
    ) to the plasma membrane. PKC
    
    
    phosphorylates the PH domain of Akt, preventing its recruitment to the membrane and locking it in an inactive state.
Visualizing the Pathway

The following diagram illustrates the specific generation of this compound and its dual-mode inhibition of Insulin/Akt signaling.

C20_Insulin_Resistance cluster_lipid_metabolism Lipid Metabolism (ER/Mitochondria) cluster_insulin_signaling Insulin Signaling Cascade (Cytosol/Membrane) Arachidoyl_CoA Arachidoyl-CoA (C20:0) C20_Ceramide C20:0 Ceramide (Accumulation) Arachidoyl_CoA->C20_Ceramide + Sphinganine Sphinganine Sphinganine CerS4 CerS4 (Enzyme) CerS4->C20_Ceramide CerS2 CerS2 (Enzyme) CerS2->C20_Ceramide PP2A PP2A (Phosphatase) C20_Ceramide->PP2A Activates PKC_zeta PKCζ C20_Ceramide->PKC_zeta Recruits IR Insulin Receptor IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt_Active Akt (p-Thr308/Ser473) ACTIVE PDK1->Akt_Active Phosphorylation GLUT4 GLUT4 Translocation Akt_Active->GLUT4 Promotes Akt_Inactive Akt INACTIVE PP2A->Akt_Active Dephosphorylates PKC_zeta->Akt_Inactive Blocks Translocation

Caption: Figure 1: The C20-Ceramide Axis. CerS4/2-mediated synthesis of this compound activates PP2A and PKCζ, directly suppressing Akt phosphorylation and halting glucose uptake.

Quantitative Landscape: C20 in Disease Models

The following table summarizes fold-changes of this compound observed in key models of metabolic disease, highlighting its specific relevance compared to other chain lengths.

Disease ModelTissueC20:0 Fold ChangeAssociated PhenotypeReference
Human T2DM (Plasma) Systemic↑ 1.4x Positively associated with HOMA-IR and T2DM incidence.
HFD Male Mice Liver↑ 2.1x Correlates with hepatic IR in males only (Sex-dimorphism).
Alcoholic Liver Disease Liver↑ High Co-accumulates with C16/C18; linked to ER stress and IR.
CerS2 Haploinsufficiency Liver↑ 1.5x Compensatory increase due to loss of C22/C24 synthesis; drives IR.

Experimental Protocols (Self-Validating Systems)

To rigorously study this compound, you cannot rely on total ceramide assays (e.g., DAG kinase assays) which lack chain-length resolution. You must use targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol A: Targeted Quantification of C20:0 Ceramide (LC-MS/MS)

Objective: Isolate and quantify C20:0 ceramide (d18:1/20:0) from liver or muscle tissue, ensuring separation from C18:0 and C22:0 isobaric interferences.

Reagents:

  • Internal Standard (IS): C17:0 Ceramide (d18:1/17:0) - Critical for normalization as it is non-endogenous.

  • Extraction Solvent: Isopropanol:Water:Ethyl Acetate (30:10:60 v/v).

  • Mobile Phase A: 2mM Ammonium Formate in MeOH/Water (50:50) + 0.2% Formic Acid.

  • Mobile Phase B: 2mM Ammonium Formate in MeOH/Isopropanol (50:50) + 0.2% Formic Acid.

Workflow:

  • Homogenization: Homogenize 20mg tissue in 500µL PBS.

  • Spike IS: Add 10 pmol of C17:0 Ceramide IS to every sample before extraction to account for recovery loss.

  • Lipid Extraction: Add 2mL Extraction Solvent. Vortex 1 min. Centrifuge 4000g x 10 min.

  • Phase Separation: Collect the upper organic phase. Re-extract lower phase once. Combine organic phases.

  • Drying: Evaporate under Nitrogen stream at 40°C. Reconstitute in 100µL Mobile Phase B.

  • LC-MS/MS Settings (MRM Mode):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Transition for C20:0 Ceramide: m/z 594.6 → 264.3 (Sphingosine backbone fragment).

    • Transition for C17:0 IS: m/z 552.5 → 264.3.

    • Retention Time Check: C20 must elute between C18 (~3.2 min) and C22 (~3.8 min).

Validation Step: Calculate the Recovery Rate of the IS. If recovery is <60% or >120%, the extraction failed and must be repeated.

Protocol B: In Vitro Induction of C20-Specific Insulin Resistance

Objective: Induce insulin resistance specifically via C20 accumulation, distinguishing it from Palmitate (C16) induced IR.

  • Cell Model: HepG2 (human hepatocyte) or C2C12 (myotube).

  • Fatty Acid Conjugation:

    • Prepare Arachidic Acid (C20:0) and Palmitic Acid (C16:0) .

    • Conjugate to BSA (fatty acid free) at a 2:1 molar ratio (FA:BSA) in 150mM NaCl at 37°C.

  • Treatment:

    • Treat cells with 200µM Arachidic Acid-BSA for 16 hours.

    • Control: BSA vehicle only.

  • Insulin Stimulation:

    • Wash cells 2x with PBS.

    • Stimulate with 100nM Insulin for 15 minutes.

  • Readout (Western Blot):

    • Primary Target: p-Akt (Ser473).

    • Downstream Target: p-GSK3

      
       (Ser9).
      
    • Loading Control: Total Akt / GAPDH.

  • Causality Check (Rescue):

    • Co-treat with Myriocin (SPT inhibitor, 10µM) or Fumonisin B1 (CerS inhibitor).

    • Result: If Arachidic Acid-induced IR is reversed by Myriocin, the effect is mediated by de novo this compound synthesis, not the fatty acid itself.

Therapeutic Implications & Drug Development

Targeting C20 accumulation presents a precision medicine opportunity, particularly for hepatic insulin resistance where global ceramide reduction might be deleterious (e.g., skin barrier integrity).

  • Target: CerS4 Inhibition. Unlike CerS2 KO (which causes liver damage) or CerS6 KO (obesity focused), modulating CerS4 could specifically lower the C18-C20 pool without abolishing the essential very-long-chain ceramides (C24) required for myelin and liver homeostasis.

  • Biomarker Strategy: In clinical trials, the ratio of C20:0 / C24:0 ceramide in plasma can serve as a surrogate marker for hepatic insulin sensitivity. A rising ratio indicates a shift toward pathological shorter-chain accumulation.

Workflow: Lipidomics-Driven Drug Discovery

Lipidomics_Workflow Sample Biological Sample (Plasma/Liver) Extraction Lipid Extraction (Isopropanol/Ethyl Acetate) Sample->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data_Processing Data Processing (Peak Integration) LCMS->Data_Processing Ratio_Calc Calculate Ratio: C20:0 / C24:0 Data_Processing->Ratio_Calc Outcome Insulin Resistance Risk Score Ratio_Calc->Outcome

Caption: Figure 2: Analytical workflow for using this compound ratios as a biomarker for Insulin Resistance.

References

  • Chew, W. S., et al. (2019). Large-scale lipidomics identifies a therapeutic window for sphingolipid dysregulation in metabolic disease. Journal of Lipid Research, 60(9), 1582-1599. [Link]

  • Raichur, S., et al. (2014). CerS2 Haploinsufficiency Inhibits

    
    -Oxidation and Confers Susceptibility to Diet-Induced Steatohepatitis and Insulin Resistance.[1] Cell Metabolism, 20(4), 687-695.[1] [Link][2]
    
  • Norheim, F., et al. (2013). Genetic, dietary, and sex-specific regulation of hepatic ceramides and the relationship between hepatic ceramides and IR. Journal of Lipid Research, 54(11), 3074-3084. [Link]

  • Longato, L., et al. (2012). Insulin Resistance, Ceramide Accumulation, and Endoplasmic Reticulum Stress in Human Chronic Alcohol-Related Liver Disease.[3] Oxidative Medicine and Cellular Longevity, 2012, 479348.[3] [Link]

  • Chaurasia, B., & Summers, S. A. (2015). Ceramides – Lipotoxic Inducers of Metabolic Disorders. Trends in Endocrinology & Metabolism, 26(10), 538-550. [Link]

Sources

Molecular Mechanism of N-Arachidoyl-Sphingosine Signaling: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-arachidoyl-sphingosine (C20-Ceramide; d18:1/20:0) is a bioactive sphingolipid that functions as a critical regulator of membrane biophysics and cell fate. Unlike its shorter-chain counterpart C16-ceramide, which is classically pro-apoptotic and linked to insulin resistance, C20-ceramide often exhibits pro-survival, anti-apoptotic, and homeostatic properties . Its signaling mechanism is not driven by a single receptor-ligand interaction but by a biophysical rheostat : the ratio of C20:C16 acyl chains within the lipid bilayer determines membrane fluidity, lipid raft architecture, and the recruitment of downstream effectors. This guide dissects the molecular machinery, pathological implications, and quantification protocols for C20-ceramide signaling.

Part 1: Biochemical & Biophysical Foundations

Structural Identity & Synthesis
  • Chemical Structure: N-arachidoyl-D-erythro-sphingosine consists of a sphingosine backbone (d18:1) N-acylated with arachidic acid (20:0), a saturated very-long-chain fatty acid (VLCFA).

  • Enzymatic Origin:

    • Primary Synthase: Ceramide Synthase 2 (CerS2) . CerS2 has high specificity for CoA-activated VLCFAs (C20–C26).

    • Secondary Synthase: Ceramide Synthase 4 (CerS4) , which displays specificity for C18–C20 chains.[1]

    • Subcellular Localization: Synthesis occurs primarily in the Endoplasmic Reticulum (ER), followed by transport to the Golgi (via CERT) or mitochondria.

The Biophysical Mechanism: "The Platform Theory"

C20-ceramide signaling is fundamentally biophysical. Its specific chain length dictates its behavior in the membrane:

  • Membrane Ordering: The long C20 chain interdigitates into the opposing leaflet of the lipid bilayer, increasing membrane order and rigidity more effectively than shorter ceramides.

  • Platform Formation: C20-ceramide drives the coalescence of Ceramide-Rich Platforms (CRPs) . These are distinct from cholesterol-rich lipid rafts but often reorganize them. These platforms serve as signaling hubs that cluster receptors (e.g., CD95/Fas) and kinases.

  • Negative Curvature: The small polar head group relative to the bulky hydrophobic tail generates negative curvature, facilitating vesicle fusion and fission events critical for autophagy and exosome release.

Part 2: Signaling Mechanisms & The Acyl Chain Rheostat

The biological output of C20-ceramide is best understood in contrast to C16-ceramide. This dynamic balance is termed the Ceramide Acyl Chain Rheostat .

The Rheostat: C20 (Survival) vs. C16 (Death)
FeatureC16-Ceramide (CerS5/6) C20-Ceramide (CerS2)
Primary Effect Pro-Apoptotic, Pro-InflammatoryPro-Survival, Proliferative, Homeostatic
Mitochondria Forms large pores (MACs) releasing Cytochrome CStabilizes membrane; prevents C16-pore formation
ER Stress Induces CHOP (Pro-death)Mitigates ER Stress; maintains homeostasis
Insulin Signaling Blocks Akt/PKB (Insulin Resistance)Protective; prevents lipotoxicity
Liver Function Promotes SteatosisEssential for hepatocyte integrity
Signaling Pathways
A. The Anti-Apoptotic Pathway

High levels of C20-ceramide can displace C16-ceramide from mitochondrial membranes. By preventing the oligomerization of C16-ceramide into channels, C20 preserves the mitochondrial membrane potential (


) and prevents apoptosis.
B. Autophagy Modulation

C20-ceramide (and its dihydro-precursor) is implicated in the induction of protective autophagy . It modulates the mTORC1 complex and promotes the formation of autophagosomes, likely through biophysical alteration of the ER-mitochondria contact sites.

C. ER Stress & The UPR

Deficiency in C20-ceramide (e.g., CerS2 knockout) leads to a compensatory increase in C16-ceramide. This imbalance activates the Unfolded Protein Response (UPR), specifically the IRE1


-XBP1  and PERK-ATF4  arms, leading to hepatotoxicity and susceptibility to colitis.
Visualization of Signaling Logic

C20_Signaling cluster_synthesis De Novo Synthesis (ER) cluster_biophysics Biophysical Effects cluster_downstream Downstream Signaling Sphinganine Sphinganine CerS2 CerS2 / CerS4 Sphinganine->CerS2 C20_CoA Arachidoyl-CoA (C20) C20_CoA->CerS2 C20_Cer C20-Ceramide (N-arachidoyl-sphingosine) CerS2->C20_Cer N-acylation Membrane_Order Increased Membrane Order (Interdigitation) C20_Cer->Membrane_Order Incorporation Platform Ceramide-Rich Platforms (CRPs) C20_Cer->Platform Aggregation ER_Homeo ER Homeostasis (Suppresses UPR) C20_Cer->ER_Homeo Maintains Balance C16 C16-Ceramide (Pro-Death) C20_Cer->C16 Inhibits/Displaces Mito_Stab Mitochondrial Stabilization (Anti-Apoptotic) Membrane_Order->Mito_Stab Prevents C16 pores Autophagy Protective Autophagy (mTOR modulation) Platform->Autophagy Signaling Hub

Figure 1: The C20-Ceramide Signaling Network. CerS2-derived C20-ceramide acts as a biophysical stabilizer, counteracting the pro-apoptotic effects of C16-ceramide and promoting cell survival through membrane ordering and autophagy.

Part 3: Disease Relevance[2][3]

Hepatocellular Carcinoma (HCC) & Liver Disease
  • Mechanism: CerS2 expression is frequently downregulated in human tumors.

  • Consequence: Loss of C20-ceramide leads to a relative increase in C16-ceramide. This shift promotes anchorage-independent growth and metastasis . In non-cancerous liver, CerS2 ablation causes severe hepatopathy, insulin resistance, and mitochondrial dysfunction due to the loss of C20's protective role.

Neurodegeneration (Multiple Sclerosis)
  • Myelin Stability: C20 and C24 ceramides are essential components of myelin.

  • Pathology: In MS, there is often a shift towards shorter chains (C16). C20-ceramide is required for the long-term stability of the myelin sheath and protection of axons.

Part 4: Experimental Protocol (LC-MS/MS Quantification)

Objective: Accurate quantification of C20-ceramide (d18:1/20:0) in biological samples.[2][3][4][5][6][7][8] Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Sample Preparation (Modified MTBE Method)
  • Principle: Methyl-tert-butyl ether (MTBE) provides cleaner lipid extraction than traditional Folch (Chloroform/MeOH) methods and floats the lipid layer, reducing contamination.

  • Lysis: Homogenize tissue/cells in PBS. Protein quantify (BCA assay) for normalization.

  • Spiking: Add internal standard (C17-Ceramide or C12-Ceramide ) to the lysate before extraction to account for recovery loss.

  • Extraction: Add 300 µL Methanol (vortex) -> Add 1000 µL MTBE (shake 1 hr at RT).

  • Phase Separation: Add 250 µL MS-grade Water . Centrifuge (1000 x g, 10 min).

  • Collection: Collect the upper organic phase (MTBE). Re-extract lower phase if necessary.

  • Drying: Evaporate solvent under nitrogen stream or SpeedVac.

  • Reconstitution: Dissolve in 200 µL MeOH:Toluene (9:1) or starting mobile phase.

LC-MS/MS Parameters
  • Column: Reverse Phase C8 or C18 (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol/Isopropanol (50:50) + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Gradient:

    • 0-1 min: 60% B

    • 1-8 min: Ramp to 100% B

    • 8-10 min: Hold 100% B

    • 10-12 min: Re-equilibrate 60% B

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

MRM Transitions (Quantification Table)
AnalytePrecursor Ion (m/z)

Product Ion (m/z)

Collision Energy (eV)
C20-Ceramide 594.6 264.3 (Sphingosine base)30-40
C16-Ceramide538.5264.330-40
C24-Ceramide650.6264.335-45
C17-Cer (IS)552.5264.330-40
Workflow Diagram

LCMS_Protocol Sample Biological Sample (Cell/Tissue) Spike Spike Internal Std (C17-Ceramide) Sample->Spike Extract MTBE Extraction (Phase Separation) Spike->Extract Dry Nitrogen Dry Down Extract->Dry LC HPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM: 594.6 -> 264.3) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Analytical Workflow. Step-by-step protocol for the specific isolation and quantification of C20-ceramide using LC-MS/MS.

References

  • Ceramide Signaling in Immunity: A Molecular Perspective Source: PMC / PubMed Central [Link]

  • Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases Source: PMC / NIH [Link]

  • Characterization of Ceramide Synthase 2: Tissue Distribution, Substrate Specificity, and Inhibition Source: PubMed [Link]

  • The Physical Properties of Ceramides in Membranes Source: Annual Reviews of Biophysics [Link]

  • Adult Ceramide Synthase 2 (CERS2)-deficient Mice Exhibit Myelin Sheath Defects Source: PMC / NIH [Link]

  • Quantification of Ceramide Species in Biological Samples by LC-ESI-MS/MS Source: PMC / NIH [Link]

  • Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes Source: MDPI [Link]

  • Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation Source: MDPI [Link]

Sources

CerS2 and the Architecture of C20+ Ceramides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the function, mechanism, and experimental analysis of Ceramide Synthase 2 (CerS2), with a specific focus on its role in synthesizing C20-ceramide (N-arachidoyl-sphingosine) and Very Long Chain (VLC) ceramides.

Executive Summary

Ceramide Synthase 2 (CerS2) is the most abundant isoform of the ceramide synthase family in mammalian tissues, functioning as the primary architect of Very Long Chain (VLC) ceramides (C22, C24, C24:1). While its catalytic efficiency (


) peaks with C22 and C24 acyl-CoA substrates, CerS2 possesses a critical, albeit secondary, capability to synthesize C20-ceramide .

This guide addresses a common nuance in sphingolipid biology: C20-ceramide represents a "boundary lipid"—a substrate shared between the long-chain synthases (CerS4) and the very-long-chain synthases (CerS2). Understanding CerS2's contribution to the C20 pool is vital for drug developers, as shifts in the C20:C24 ratio are emerging biomarkers for liver pathology, insulin resistance, and myelin integrity.

Molecular Mechanism of Action

CerS2 is an integral membrane protein of the Endoplasmic Reticulum (ER). It catalyzes the N-acylation of sphinganine (in the de novo pathway) or sphingosine (in the salvage pathway) using fatty acyl-CoA donors.

The Acyl-CoA Selectivity Filter

Unlike CerS5/6 (which strictly prefer C16:0) or CerS1 (C18:0), CerS2 contains a substrate-binding tunnel optimized for hydrophobic chains exceeding 20 carbons.

  • Primary Substrates: C22:0-CoA (behenoyl), C24:0-CoA (lignoceryl), C24:1-CoA (nervonoyl).

  • Secondary Substrate: C20:0-CoA (arachidoyl).

  • Mechanism: The reaction proceeds via a ping-pong mechanism .[1][2] The enzyme first binds the acyl-CoA, forming a transient acyl-enzyme intermediate, before the sphingoid base binds and accepts the fatty acid chain.

The "Homeostatic Compensation" Phenomenon

In CerS2-deficient models (e.g., CerS2-null mice), the lipidome undergoes a drastic shift. While C22 and C24 ceramides are depleted (>90% reduction), C20-ceramide levels often remain stable or only moderately reduced . This indicates that while CerS2 can synthesize C20, CerS4 acts as the redundant or primary synthase for C20 in many tissues. However, in conditions of CerS4 downregulation or massive VLC fatty acid flux, CerS2's contribution to the C20 pool becomes rate-limiting.

Pathway Visualization

The following diagram illustrates the substrate specificity overlap, highlighting C20 as the transition point between CerS4 and CerS2 activity.

CerS_Specificity Sph Sphinganine (Sphingoid Base) CerS5_6 CerS 5 / 6 Sph->CerS5_6 CerS1 CerS 1 Sph->CerS1 CerS4 CerS 4 Sph->CerS4 CerS2 CerS 2 Sph->CerS2 C16 C16:0-CoA (Palmitoyl) C16->CerS5_6 C18 C18:0-CoA (Stearoyl) C18->CerS1 C20 C20:0-CoA (Arachidoyl) C20->CerS4 Primary C20->CerS2 Secondary C22_24 C22/C24-CoA (VLCFA) C22_24->CerS4 Minor C22_24->CerS2 Primary Cer16 C16-Ceramide (Apoptotic) CerS5_6->Cer16 Cer18 C18-Ceramide (Neuronal) CerS1->Cer18 Cer20 C20-Ceramide (The Boundary Lipid) CerS4->Cer20 CerS2->Cer20 Cer24 C22/C24-Ceramide (Proliferative/Myelin) CerS2->Cer24

Caption: Substrate specificity map showing C20-CoA as a shared substrate between CerS4 (primary) and CerS2 (secondary).

Physiological & Pathological Context

Understanding the chain length is crucial because the biological function of ceramide is structure-specific .

FeatureC16 Ceramide (CerS5/6)C20 Ceramide (CerS2/4)C22-C24 Ceramide (CerS2)
Membrane Biophysics Increases membrane fluidity relative to VLCs.Intermediate properties.Increases membrane order; critical for "lipid rafts."
Primary Tissue Adipose, White Blood Cells.Skin, Kidney, Brain.Liver (Hepatocytes), Kidney, Brain (Myelin).
Pathology Pro-apoptotic; linked to insulin resistance.[3]Linked to skin barrier function.[4]Protective in liver; deficiency causes hepatocarcinogenesis.
CerS2 KO Phenotype Compensatory Increase (leads to apoptosis).Variable/Stable (redundancy).Depleted (leads to ER stress).

Key Insight for Drug Development: Therapeutic inhibition of CerS2 is generally undesirable due to the loss of protective C24-ceramides and the compensatory upregulation of pro-apoptotic C16-ceramides. However, modulating the C20/C24 ratio is a target for treating metabolic dysfunction-associated steatohepatitis (MASH) and demyelinating disorders.

Experimental Protocol: Quantifying CerS2 Activity

To specifically study CerS2 function in C20 synthesis, one must distinguish it from CerS4 activity. This requires a robust LC-MS/MS workflow using chain-specific internal standards.

Workflow: Targeted Lipidomics (LC-MS/MS)

Objective: Accurate quantitation of C20:0 vs C24:0 ceramide species in biological matrices (Plasma/Tissue).

Reagents:

  • Internal Standards (IS): C12-Ceramide (non-physiological) or deuterated variants (d18:1/20:0-d7, d18:1/24:0-d7).

  • Extraction Solvent: Isopropanol:Water:Ethyl Acetate (30:10:60 v/v).

Step-by-Step Protocol:

  • Sample Homogenization:

    • Homogenize tissue (10 mg) in 200 µL PBS.

    • Add 10 µL of Internal Standard Cocktail (2 µM final conc).

  • Liquid-Liquid Extraction:

    • Add 600 µL Extraction Solvent. Vortex vigorously for 10 mins.

    • Centrifuge at 4,000 x g for 10 mins at 4°C.

    • Collect the upper organic phase. Re-extract lower phase once.

    • Dry combined organic phases under Nitrogen gas (

      
      ).
      
  • Reconstitution:

    • Resuspend in 100 µL Methanol/Formic Acid (99:1).

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

    • Mobile Phase B: 0.1% Formic Acid in Methanol + 5mM Ammonium Formate.

    • Gradient: 60% B to 100% B over 5 mins. Hold 2 mins.

    • Detection (MRM Mode):

      • C20-Ceramide: Precursor m/z 566.5

        
         Product m/z 264.3 (Sphingosine backbone).
        
      • C24-Ceramide: Precursor m/z 622.6

        
         Product m/z 264.3.
        
Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Liver/Plasma) Spike Spike Internal Standards (d7-C20-Cer, d7-C24-Cer) Sample->Spike Extract Biphasic Extraction (Isopropanol/Ethyl Acetate) Spike->Extract Dry Nitrogen Evaporation Extract->Dry LC UHPLC Separation (C18 Column, MeOH Gradient) Dry->LC MS MS/MS Detection (MRM) Transition: [M+H]+ -> 264.3 LC->MS Data Quantitation Calculate C20/C24 Ratio MS->Data

Caption: Standardized LC-MS/MS workflow for differentiating C20 and C24 ceramide species.

Validating Specificity: The CerS2 Knockout Model

To confirm CerS2's role in C20 synthesis in your specific model system, use the following validation logic:

  • Genetic Ablation: Utilize CRISPR/Cas9 or siRNA to knockdown CERS2.

  • Readout Analysis:

    • If C24 drops but C20 is stable : CerS2 is not the primary C20 synthase in this tissue (likely CerS4).

    • If both C24 and C20 drop : CerS2 is the dominant synthase for both, or CerS4 expression is low in this tissue.

    • Compensatory Check: Measure C16 levels. A spike in C16 confirms functional CerS2 loss (loss of VLC-CoA competition allows CerS5/6 to dominate).

References

  • Laviad, E. L., et al. (2008). "Characterization of ceramide synthase 2: Tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate."[5] Journal of Biological Chemistry.

  • Pewzner-Jung, Y., et al. (2010). "A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: Alterations in Lipid Metabolic Pathways." Journal of Biological Chemistry.

  • Mizutani, Y., et al. (2005). "Mammalian Lass6 and its related family members regulate synthesis of specific ceramides."[5] Biochemical Journal.

  • Raichur, S., et al. (2014). "CerS2 Haploinsufficiency Inhibits β-Oxidation and Confers Susceptibility to Diet-Induced Steatohepatitis and Insulin Resistance." Cell Metabolism.

  • Park, J. W., et al. (2014). "Ceramide Synthase 2 Null Mice Are Protected from Ovalbumin-Induced Asthma." International Journal of Molecular Sciences.

Sources

The Chain-Length Imperative: C20 vs. Very Long Chain (VLC) Ceramides in Stratum Corneum Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, Drug Development Professionals Subject: Lipidomics, Skin Barrier Biophysics, Dermatological Pathology

Executive Summary: The "Short-Chain Shift"

In the context of the stratum corneum (SC) lipid matrix, the classification of ceramides (CER) by acyl chain length is not merely structural taxonomy—it is the determinant of barrier competence. While "Long Chain" (LC) ceramides (C16–C20) are physiologically abundant in cellular membranes for signaling, their over-representation in the SC extracellular matrix is pathological.

The central thesis of this guide is the "VLC Imperative": A functional skin barrier relies strictly on the presence of Very Long Chain (C24) and Ultra-Long Chain (C26+) ceramides to sustain the Long Periodicity Phase (LPP) and Orthorhombic packing . The shift toward C16–C20 species—often observed in Atopic Dermatitis (AD) and psoriasis—induces a phase transition from a solid, impermeable crystalline state to a fluid, permeable hexagonal state, driving Transepidermal Water Loss (TEWL).

Molecular Architectonics: The Interdigitation Mechanism

The barrier function of the SC is mediated by lipid lamellae organized into bilayers.[1][2] The mechanical stability of these bilayers depends on the interaction between the acyl chain of the ceramide and the fatty acids/cholesterol in the opposing leaflet.

The "Goldilocks" Physics of C24+
  • VLC Ceramides (C24–C26): These chains are sufficiently long to extend past the mid-plane of the bilayer. This extension allows them to interdigitate with lipids from the opposing leaflet. This "molecular velcro" locks the two leaflets together, preventing delamination and reducing lateral diffusion.

  • C20 Ceramides: A C20 acyl chain (paired with a standard C18 sphingosine base) typically fails to cross the bilayer mid-plane effectively. This results in a "butt-to-butt" arrangement rather than an interdigitated one. The interface between leaflets becomes a slip plane, increasing fluidity and permeability.

Phase Behavior: Orthorhombic vs. Hexagonal

The packing density of lipids is quantifiable via X-ray diffraction (XRD) or infrared spectroscopy (FTIR).

FeatureVLC-Dominant (Healthy) C20-Dominant (Pathological)
Lattice Structure Orthorhombic: Tightly packed, crystalline, rectangular lattice.Hexagonal: Loosely packed, fluid-like, cylinder lattice.
Permeability Near-zero for water/electrolytes.High permeability (Leaky).
Lamellar Phase Long Periodicity Phase (LPP): ~13 nm repeat distance.Short Periodicity Phase (SPP): ~6 nm repeat distance.
Thermodynamics High melting transition temperature (

).
Lower

, susceptible to environmental stress.
Visualization: Lamellar Organization

The following diagram illustrates the structural failure caused by C20 accumulation compared to the robust interdigitation of C24/C26 species.

LipidArchitecture cluster_Healthy HEALTHY: VLC (C24/C26) Dominance cluster_Disease DISEASE: C16/C20 Accumulation VLC_Leaflet1 Leaflet 1: C24/C26 Ceramide Interdigitation Mechanism: ACYL CHAIN INTERDIGITATION (Locking of leaflets) VLC_Leaflet1->Interdigitation VLC_Leaflet2 Leaflet 2: Free Fatty Acids/Chol VLC_Leaflet2->Interdigitation Result_Healthy Outcome: ORTHORHOMBIC PHASE (Impermeable) Interdigitation->Result_Healthy LC_Leaflet1 Leaflet 1: C16/C20 Ceramide Gap Mechanism: MID-PLANE GAP (Slip Plane / Fluidity) LC_Leaflet1->Gap LC_Leaflet2 Leaflet 2: Free Fatty Acids/Chol LC_Leaflet2->Gap Result_Disease Outcome: HEXAGONAL PHASE (High TEWL) Gap->Result_Disease

Caption: Structural comparison of lipid bilayers. Left: VLC ceramides cross the mid-plane, locking the structure. Right: Short C20 chains fail to bridge the gap, creating a fluid, leaky barrier.

Biosynthetic Origins: The Enzymatic Switch

The profile of ceramides in the skin is not random; it is strictly regulated by the expression of Ceramide Synthases (CerS) and Elongases (ELOVL).

The CerS3 vs. CerS2/4 Conflict
  • CerS3 (The Barrier Builder): Exclusively responsible for synthesizing C26+ ceramides and the ω-O-acylceramides (EOS) required for the Cornified Lipid Envelope.[3][4] Loss of CerS3 is lethal in neonatal mice due to rapid dehydration.[4][5]

  • CerS2/CerS4 (The Regulators): Preferentially synthesize C20–C24 ceramides. In inflammatory states (e.g., AD), cytokine signaling (IL-4, IL-13) often downregulates CerS3 and ELOVL4, while maintaining or upregulating CerS2/4. This shifts the lipid pool toward shorter chains.

Pathway Visualization

This diagram maps the divergence point where therapeutic or pathological outcomes are determined.

Biosynthesis cluster_Inputs Substrates Palmitate Palmitoyl-CoA (C16) ELOVL1 ELOVL1/6 (Elongation) Palmitate->ELOVL1 C20_CoA C20/C22-CoA ELOVL1->C20_CoA ELOVL4 ELOVL4 (Ultra Elongation) C20_CoA->ELOVL4 CerS2 CerS2 / CerS4 C20_CoA->CerS2 Pathology Route C26_CoA C26+-CoA ELOVL4->C26_CoA CerS3 CerS3 (Critical for Barrier) C26_CoA->CerS3 C20_Cer C20 Ceramide (Fluid/Permeable) CerS2->C20_Cer Pathology Route VLC_Cer VLC Ceramide (C26) (Structural Anchor) CerS3->VLC_Cer AcylCer AcylCeramide (EOS) (Envelope Bound) VLC_Cer->AcylCer Lipoxygenase

Caption: Biosynthetic bifurcation. The "Pathology Route" (Red) dominates when ELOVL4/CerS3 are downregulated, leading to C20 accumulation. The "Barrier Route" (Green) requires specific elongation to C26+.

Analytical Methodologies: Self-Validating Protocols

To rigorously assess the C20/VLC ratio, researchers must use quantitative lipidomics. Simple TLC (Thin Layer Chromatography) is often insufficient to resolve chain lengths within subclasses.

Protocol: LC-MS/MS Profiling of Stratum Corneum

Objective: Quantify the molar ratio of C20 vs C24+ ceramides.

Step 1: Sampling (Tape Stripping)

  • Use D-Squame discs. Apply constant pressure (

    
    ) for 10 seconds.
    
  • Discard the first strip (surface contamination). Collect strips 3–10.

  • Validation: Measure protein content on each strip (Bradford assay) to normalize lipid data.

Step 2: Lipid Extraction (Bligh & Dyer Modified)

  • Submerge strips in Methanol:Chloroform (2:1 v/v).

  • Sonicate for 15 mins at 4°C (prevents hydrolysis).

  • Add internal standards (e.g., d18:1/12:0 ceramide and d18:1/25:0 ceramide) before extraction to account for recovery losses.

Step 3: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.

  • MS Mode: Multiple Reaction Monitoring (MRM).

    • Target Transition (C20-Cer): Precursor

      
       [M+H]+ 
      
      
      
      Product 264.3 (Sphingosine backbone).
    • Target Transition (C24-Cer): Precursor

      
       [M+H]+ 
      
      
      
      Product 264.3.
  • Data Processing: Calculate the Average Chain Length (ACL) index:

    
    
    
    • Healthy Skin ACL: > 24.0[5][6]

    • Compromised Skin ACL: < 23.5

Pathological Context & Therapeutic Implications[5]

The "Atopic" Lipid Profile

In Atopic Dermatitis, the total ceramide content may be reduced, but the compositional shift is more damaging.

  • Observation: Significant increase in C16 and C20 species (CerS2 products).

  • Deficit: Drastic reduction in C24, C26, and EOS (CerS3 products).

  • Result: The lipid matrix cannot form the LPP. The barrier becomes permeable to allergens (driving inflammation) and water (driving dryness).

Therapeutic Engineering

Topical formulations often fail because they utilize "generic" ceramides (often C18 or C20 derived from yeast or plants without chain elongation).

  • Recommendation: Formulations must prioritize C24:0 (Lignoceric) or C26:0 (Cerotic) moieties.

  • Advanced Strategy: Use of "Pseudo-ceramides" designed to mimic the physical length of C24+ or providing precursors like Phytosphingosine + Behenic Acid (C22) to drive endogenous synthesis toward longer chains.

References

  • Molecular organiz

    • Source: Biochimica et Biophysica Acta (BBA) - Biomembranes
    • Title: "The role of ceramide chain length in the structure and function of the stratum corneum lipid barrier."[1][3][7][8]

    • URL:[Link]

  • Ceramide Synthase Specificity.

    • Source: Journal of Investigative Derm
    • Title: "Ceramide Synthase 3 Is Essential for the Formation of the Ultra-Long-Chain Ceramides in the Epidermis."[5]

    • URL:[Link]

  • Pathology in Atopic Derm

    • Source: Journal of Lipid Research
    • Title: "Changes in ceramide profile in atopic dermatitis: Lipid composition and barrier function."[1][8]

    • URL:[Link]

  • LC-MS/MS Methodologies.

    • Source: Journal of Chrom
    • Title: "Quantitative profiling of ceramides in human str
    • URL:[Link]

  • Biophysical Phase Behavior.

    • Source: Journal of Controlled Release
    • Title: "Lipid organization in the skin barrier: A review of the influence of ceramide chain length."[1][3]

    • URL:[Link]

Sources

Physiological Profiling of C20 Ceramide: Quantitation, Compartmentalization, and Functional Significance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the physiological compartmentalization, quantification, and biological significance of C20-Ceramide (N-arachidoyl-sphingosine).

Executive Summary

While C16-ceramide (palmitoyl) and C24-ceramide (lignoceryl) often dominate metabolic disease research due to their respective roles in insulin resistance and proliferation, C20-ceramide (d18:1/20:0) occupies a unique and critical physiological niche. It is not merely an intermediate; it is a distinct bioactive lipid with tissue-specific abundance—most notably in the heart —and serves as a divergent biomarker in metabolic syndrome across different ethnic populations. This guide outlines the precise analytical workflows required to distinguish C20 from its abundant congeners and details its physiological concentrations in plasma versus tissue.

Analytical Challenges & Methodology

Accurate quantification of C20-ceramide requires liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Immunochemical methods are insufficient due to cross-reactivity between acyl chain lengths.

The "Isobaric" Trap

Researchers must distinguish C20-ceramide (d18:1/20:0, MW ~565.9) from potential structural isomers or near-isobars in complex matrices. High-resolution separation is non-negotiable to prevent ion suppression from the vastly more abundant phosphatidylcholines (PCs) and sphingomyelins (SMs).

Validated Extraction & Quantification Protocol

The following workflow maximizes recovery of Very Long Chain (VLC) ceramides like C20, which are more hydrophobic than C16 species.

Protocol: Modified Bligh & Dyer for VLC Ceramides

  • Sample Prep: Aliquot 50 µL plasma or 10 mg homogenized tissue (normalized to protein content).

  • Internal Standard Spike: Add 10 µL of C17-Ceramide (d18:1/17:0) or C25-Ceramide cocktail (200 nM). Rationale: C17 is non-physiological and elutes near C20, providing optimal ionization correction.

  • Monophasic Extraction: Add 750 µL Chloroform:Methanol (1:2 v/v). Vortex 30s. Incubate 37°C for 1 hour. Rationale: Heat improves solubilization of VLC lipids.

  • Phase Separation: Add 250 µL Chloroform + 250 µL H2O. Centrifuge 3000 x g, 10 min.

  • Recovery: Collect lower organic phase. Dry under N2 gas. Reconstitute in 100 µL Methanol:Isopropanol (50:50).

LC-MS/MS Workflow Diagram

The following diagram illustrates the critical decision points in the analytical pipeline.

G cluster_0 MRM Transitions (ES+) Sample Biological Sample (Plasma/Tissue) Spike Internal Standard (C17-Cer / C25-Cer) Sample->Spike Normalization Extract Lipid Extraction (Chloroform:MeOH 1:2) Spike->Extract Precipitation LC LC Separation (C8 or C18 Column) Extract->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification (Peak Area Ratio) MS->Data Analysis T1 Q1: 566.6 m/z (Precursor) MS->T1 T2 Q3: 264.3 m/z (Sphingosine) T1->T2 Fragmentation

Caption: Optimized LC-MS/MS workflow for targeted C20-ceramide quantification using MRM transitions.

Physiological Landscape: Plasma vs. Tissue

C20-ceramide exhibits a distinct compartmentalization profile. Unlike C16 (ubiquitous) or C24 (liver-dominant), C20 is moderately abundant in plasma but disproportionately enriched in cardiac tissue.

Quantitative Reference Values

The following data aggregates validated LC-MS/MS measurements from healthy controls and murine models.

Table 1: Physiological Concentrations of C20-Ceramide

CompartmentSpeciesConcentration (Mean ± SD)UnitContext/Notes
Plasma Human81.0 ± 21.9 pmol/mL (nM)Healthy Caucasian controls [1].[2]
Plasma Human123.1 ± 64.2 pmol/mL (nM)Metabolic Syndrome (MetD) subjects [1].[2]
Plasma Mouse~15 - 25 pmol/mLLower than human; increases in db/db models [2].
Heart Mouse187.6 ± 106.4 pmol/mg proteinHighest tissue abundance. Major species in cardiomyocytes [3].
Liver Mouse~20 - 40 pmol/mg proteinRegulated by CerS4/CerS2; lower than C16/C24 [4].
Muscle Rat21.0 ± 3.4 pmol/mgModerate abundance; responsive to exercise [5].
The "Heart" Anomaly

A critical insight for drug developers is the cardiac enrichment of C20-ceramide . In the heart, C20 is not a minor species; it rivals C22 and C24 in abundance. This suggests that CerS4 (Ceramide Synthase 4) plays a more significant role in cardiac lipidology than in hepatic biology, where CerS2 dominates.

Biogenesis & Signaling Pathways

C20-ceramide synthesis is regulated by the intersection of CerS4 and CerS2. Understanding this specificity is vital for targeting enzymes without inducing off-target toxicity (e.g., inhibiting CerS2 causes severe liver pathology, whereas CerS4 modulation may be more tolerated).

Enzyme Specificity
  • CerS1: C18 (Brain/Muscle)[3]

  • CerS2: C22, C24, C24:1 (Liver/Kidney) - Protective/Proliferative

  • CerS4: C18, C20 (Skin/Heart/Liver) - The primary driver of C20

  • CerS6: C16 (Immune/Adipose) - Apoptotic/Insulin Resistance

Signaling Pathway Diagram

The diagram below maps the specific synthesis and downstream effects of C20-ceramide, contrasting it with the "metabolic bad actor" C16.

CeramidePath PalCoA Palmitoyl-CoA SPT SPT (Serine Palmitoyltransferase) PalCoA->SPT Serine Serine Serine->SPT Sphinganine Sphinganine SPT->Sphinganine CerS4 CerS4 (Heart/Skin/Liver) C20Cer C20-Ceramide (Arachidic) CerS4->C20Cer CerS2 CerS2 (Liver/Kidney) C24Cer C24-Ceramide (Lignoceric) CerS2->C24Cer Sphinganine->CerS4 + C20-CoA Sphinganine->CerS2 + C22/C24-CoA Apoptosis Apoptosis / Autophagy (Context Dependent) C20Cer->Apoptosis Moderate Inducer Membrane Membrane Fluidity & Receptor Clustering C20Cer->Membrane Structural Role C24Cer->Membrane Protective

Caption: De novo synthesis pathway highlighting CerS4 as the primary generator of physiological C20-ceramide.

Implications for Drug Development

Biomarker Utility

Elevated plasma C20-ceramide is significantly associated with metabolic dysfunction in specific populations.

  • Clinical Insight: In Caucasian cohorts, C20 levels correlate positively with Metabolic Syndrome. However, in African American cohorts, this correlation is inverted or absent, suggesting genetic variances in CERS4 or ACER (ceramidase) activity [1].

  • Ratio Analysis: The C24:0/C16:0 ratio is the gold standard for cardiovascular risk (higher is better). C20 often tracks with C16 (deleterious) rather than C24 (protective) in metabolic contexts, making it a potential secondary marker for "lipid oversupply" stress.

Therapeutic Targeting

Targeting C20 specifically would require selective CerS4 inhibition .

  • Indication: Potential utility in cardiomyopathies where ceramide accumulation drives lipotoxicity, given the high baseline C20 in heart tissue [3].

  • Safety: Unlike CerS2 knockout (which causes hepatocarcinogenesis), CerS4 knockout mice are viable but show alopecia and skin barrier defects, suggesting a more manageable safety profile for systemic inhibitors.

References

  • Differences in plasma levels of long chain and very long chain ceramides between African Americans and whites. Source: NIH / PubMed Central [Link]

  • Ceramide levels in diabetic mouse plasma and kidney tissue. Source: ResearchGate / Scientific Reports [Link]

  • Expression of Ceramide Synthases in Mice and Their Roles in Regulating Acyl-Chain Sphingolipids. Source: Journal of Pharmacology and Experimental Therapeutics [Link]

  • Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition. Source: Journal of Biological Chemistry [Link]

  • Quantification of Ceramide Species in Biological Samples by LC-ESI-MS/MS. Source: NIH / PMC [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of C20 Ceramide (d18:1/20:0) in Biological Matrices via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

Ceramides are the central hub of sphingolipid metabolism, serving not only as structural components of membranes but as potent bioactive signaling molecules.[1][2] While C16 and C24 ceramides are often the most abundant, C20 Ceramide (d18:1/20:0) has emerged as a specific biomarker of interest in metabolic dysregulation. Elevated circulating levels of this compound have been distinctively linked to insulin resistance, type 2 diabetes susceptibility, and mitochondrial dysfunction in skeletal muscle [1, 8].

Precise quantification of this compound is analytically challenging due to its high lipophilicity, potential for isobaric interference from structural isomers (e.g., d20:1/18:0), and significant matrix effects in plasma and tissue. This protocol details a robust, self-validating LC-MS/MS workflow utilizing Methyl-tert-butyl ether (MTBE) extraction and dynamic Multiple Reaction Monitoring (MRM).

Analytical Workflow

The following directed graph illustrates the critical path from sample preparation to data acquisition. Note the use of MTBE for phase separation, which places the lipid-rich organic layer on top, facilitating automation and reducing contamination risk compared to traditional chloroform methods.[3]

G Sample Biological Sample (Plasma/Tissue Homogenate) IS_Add Internal Standard Addition (C17 Ceramide or C20-d3) Sample->IS_Add Spiking Extract Biphasic Extraction (MTBE / MeOH / Water) IS_Add->Extract Cell Lysis/Precipitation PhaseSep Phase Separation (Collect Upper Organic Layer) Extract->PhaseSep Centrifugation DryRecon Evaporation & Reconstitution (MeOH:CHCl3 or MeOH:IPA) PhaseSep->DryRecon N2 Stream LC UHPLC Separation (C18 Column, 50°C) DryRecon->LC Injection (2-5 µL) MS MS/MS Detection (ESI+, MRM Mode) LC->MS Elution Data Quantification (Area Ratio vs. Calibration Curve) MS->Data MassHunter/Analyst

Figure 1: Optimized Lipidomics Workflow. The MTBE extraction method ensures high recovery of hydrophobic ceramides while minimizing protein carryover.

Experimental Design & Causality

Internal Standard Selection

Recommendation: C17 Ceramide (d18:1/17:0) or This compound-d7 .

  • Causality: Quantification must be ratiometric. This compound is endogenous; therefore, a "blank" matrix does not exist. C17 ceramide is non-endogenous in most mammalian systems and shares near-identical ionization efficiency and retention time properties with C20, without the cost of deuterated isotopes. However, for absolute rigor in clinical assays, the deuterated analog (C20-d7) is the gold standard to correct for specific matrix suppression effects [2, 5].

Sample Preparation: The MTBE Advantage

While the Bligh-Dyer method is historical, this protocol utilizes MTBE (Methyl-tert-butyl ether) .[4]

  • Why: In Bligh-Dyer (Chloroform/MeOH), the lipid layer is at the bottom, forcing the needle to pass through the protein/aqueous layer, risking contamination. In MTBE extraction, the lipid layer is the supernatant, allowing for cleaner, easier recovery [4, 9].[3]

Detailed Protocol

Reagents[5]
  • Solvents: LC-MS grade Methanol (MeOH), Isopropanol (IPA), Water, MTBE, Formic Acid, Ammonium Formate.

  • Standards: this compound (d18:1/20:0) and C17 Ceramide (Internal Standard).[5]

Extraction Procedure (Plasma)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL glass-lined tube.

  • Spike IS: Add 10 µL of C17 Ceramide working solution (e.g., 500 ng/mL in MeOH).

  • Protein Precipitation: Add 200 µL Methanol (cold). Vortex for 10 sec.

  • Extraction: Add 750 µL MTBE . Vortex for 10 min at room temperature.

  • Phase Separation: Add 200 µL Water (MS-grade) to induce phase separation.

  • Centrifuge: 10,000 x g for 10 min at 4°C.

  • Collection: Transfer 600 µL of the upper organic layer to a fresh tube.

  • Dry: Evaporate to dryness under nitrogen stream at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (See Section 5.1). Vortex well and transfer to LC vial.

LC-MS/MS Method Parameters

Liquid Chromatography[7]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Reverse Phase C18.

    • Specific Recommendation: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

    • Why: C18 provides necessary retention to separate C20 from isobaric interferences.

  • Column Temp: 50°C (Higher temp improves peak shape for lipids).

  • Mobile Phase A: 60:40 Water:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

    • Note: The addition of IPA in Mobile Phase B is critical for eluting highly lipophilic long-chain ceramides.

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.00400.4
2.00400.4
8.00990.4
10.00990.4
10.10400.4
12.00400.4
Mass Spectrometry (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[5][6]

  • Source Temp: 350°C.

  • Capillary Voltage: 4500 V.

  • Detection: Multiple Reaction Monitoring (MRM).[5][7]

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 594.6 264.3 4030
C17 Ceramide (IS)552.5264.34028
C24 Ceramide (Ref)650.6264.34535

Note: The product ion 264.3 corresponds to the sphingosine backbone (d18:1) minus two water molecules [1, 5].[8]

Validation & Quality Control

To ensure this protocol is a self-validating system , you must monitor the following:

  • Linearity: Construct a 6-point calibration curve (e.g., 1 ng/mL to 1000 ng/mL). R² must be > 0.99.[7]

  • Matrix Effect (ME):

    • Calculate:

      
      .
      
    • Acceptance: 80-120%. If suppression is high (<80%), switch to C20-d7 IS or dilute the sample.

  • Isobaric Check:

    • Be aware that C18 dihydroceramide (d18:0/18:0) has a mass of ~568.6, but C18:1 Ceramide (d18:1/18:0) is ~566.6.

    • This compound (d18:1/20:[2][9]0) is 594.6.

    • Interference: A rare isomer, C18 Ceramide with a d20:1 backbone (d20:1/18:0), is isobaric (m/z 594.6). In standard mammalian plasma, d18:1 is dominant (>95%), making this interference negligible for general profiling, but critical to note for neurological tissues where d20 backbones are more common [17].

References

  • LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. (2024). Chromatography Online. Link

  • Validating LC-MS/MS Results for C20-Dihydroceramide: A Guide to Internal Standard Selection. (2025). BenchChem.[10] Link

  • Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers. (2020).[11] bioRxiv. Link

  • Comparison of modified Matyash method to conventional solvent systems for polar metabolite and lipid extractions. (2018). Scientific Reports/ResearchGate. Link

  • Quantification of ceramide species in biological samples by LC-ESI-MS/MS. (2004). Journal of Lipid Research. Link

  • Quantification of ceramide levels in mammalian cells by HPLC-MS/MS-MRM. (2011). ResearchGate. Link

  • Internal standards for lipidomic analysis. (2007). LIPID MAPS. Link

  • Development and validation of LC-MS/MS method for determination of very long acyl chain ceramides. (2013). Analytical and Bioanalytical Chemistry. Link

  • Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. (2008). Journal of Lipid Research. Link

Sources

Application Notes and Protocols for Preparing C20 Ceramide Liposomes in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of C20 Ceramide Liposomes

Ceramides, a class of sphingolipids, are integral components of cellular membranes and potent signaling molecules involved in critical cellular processes such as apoptosis, cell cycle arrest, and autophagy.[1][2] Among the various ceramide species, long-chain ceramides like this compound are gaining significant attention in cancer therapeutics due to their role as tumor-suppressor lipids.[1] However, the inherent hydrophobicity and poor solubility of this compound present significant challenges for its direct therapeutic application.

Liposomal encapsulation offers a robust solution to overcome these limitations. By incorporating this compound into a lipid bilayer, we can create nanoscale vesicles that enhance its bioavailability, facilitate targeted delivery to tumor tissues, and potentiate its pro-apoptotic effects. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and application of this compound liposomes for drug delivery, with a particular focus on anticancer therapies.

Rationale for this compound in Drug Delivery

The inclusion of this compound in liposomal formulations is not merely as a structural component but as an active therapeutic agent. Here’s why:

  • Enhanced Stability and Rigidity: Ceramides increase the rigidity of the liposomal membrane, leading to enhanced stability and controlled drug release.

  • Pro-Apoptotic Activity: this compound can directly induce apoptosis in cancer cells, acting synergistically with encapsulated chemotherapeutic agents.[1][2]

  • Overcoming Drug Resistance: Ceramide-containing liposomes have been shown to circumvent multidrug resistance in cancer cells.

  • Improved Cellular Uptake: The lipidic nature of these liposomes facilitates their interaction with and uptake by cancer cells.

Experimental Workflow for this compound Liposome Preparation and Characterization

The following diagram illustrates the overall workflow for the preparation and characterization of drug-loaded this compound liposomes.

This compound Liposome Workflow cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_drug Drug Loading & Release prep1 Lipid Film Hydration prep2 Sonication prep1->prep2 prep3 Extrusion prep2->prep3 prep4 Purification prep3->prep4 char1 Particle Size & PDI (DLS) prep4->char1 char2 Zeta Potential prep4->char2 char3 Morphology (TEM) prep4->char3 drug1 Encapsulation Efficiency prep4->drug1 drug2 In Vitro Drug Release prep4->drug2 caption Figure 1. Experimental workflow.

Caption: Figure 1. A schematic overview of the key stages in the preparation and evaluation of this compound liposomes.

Detailed Protocols

Protocol 1: Preparation of this compound Liposomes using Thin-Film Hydration

This protocol details the preparation of this compound liposomes using the widely adopted thin-film hydration method.[3] This technique is favored for its simplicity and efficiency in forming multilamellar vesicles (MLVs).

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DSPC or DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Drug for encapsulation (e.g., Doxorubicin)

Equipment:

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Dissolution:

    • Accurately weigh the desired amounts of this compound, phosphatidylcholine, and cholesterol. A common starting molar ratio is 10:10:80 (this compound:Cholesterol:Phosphatidylcholine).[4]

    • Dissolve the lipids in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

    • Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of residual solvent.

  • Hydration:

    • Add the hydration buffer, pre-heated to the same temperature as the water bath, to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. This allows the lipid film to hydrate and swell, forming multilamellar vesicles (MLVs).

  • Sonication (Size Reduction):

    • To reduce the size and lamellarity of the MLVs, sonicate the liposome suspension.

    • Probe sonication: Use a probe sonicator with short bursts of energy interspersed with cooling periods to prevent lipid degradation.

    • Bath sonication: Place the vial containing the liposome suspension in a bath sonicator for a defined period.

  • Extrusion (Homogenization):

    • For a more uniform size distribution, subject the sonicated liposomes to extrusion.

    • Load the liposome suspension into a gas-tight syringe and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes). This process forces the liposomes through the pores, resulting in unilamellar vesicles of a specific size.

  • Purification:

    • To remove unencapsulated drug and other impurities, purify the liposome suspension using methods such as size exclusion chromatography or dialysis.

Protocol 2: Physicochemical Characterization of this compound Liposomes

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the prepared liposomes.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer.

    • Analyze the sample using a DLS instrument to determine the average particle size (Z-average), PDI, and zeta potential.

  • Expected Values:

    • Particle Size: Typically in the range of 100-200 nm for drug delivery applications.[5]

    • PDI: A PDI value below 0.3 indicates a homogenous and monodisperse population of liposomes.[6]

    • Zeta Potential: A zeta potential of ±30 mV or greater is generally considered to indicate good colloidal stability.[7]

2. Morphological Analysis:

  • Technique: Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the diluted liposome suspension on a carbon-coated copper grid.

    • Negatively stain the sample (e.g., with uranyl acetate or phosphotungstic acid).

    • Allow the grid to dry and then visualize the liposomes under a transmission electron microscope.

  • Expected Outcome: TEM images should reveal spherical vesicles and confirm the size and morphology of the liposomes.

Protocol 3: Determination of Drug Encapsulation Efficiency and In Vitro Release

1. Encapsulation Efficiency (EE%):

  • Principle: To quantify the amount of drug successfully encapsulated within the liposomes.

  • Procedure:

    • Separate the unencapsulated ("free") drug from the liposomes using a suitable method like centrifugation, dialysis, or size exclusion chromatography.

    • Quantify the amount of drug in the liposomal fraction and the total amount of drug used in the formulation using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

  • Expected Outcome: High encapsulation efficiency is desirable, often exceeding 90% for optimized formulations.[5][7]

2. In Vitro Drug Release:

  • Principle: To study the release kinetics of the encapsulated drug from the liposomes over time.

  • Technique: Dialysis method

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using an appropriate analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[8]

Data Presentation: Expected Physicochemical Properties

The following table summarizes the expected physicochemical properties of this compound liposomes prepared according to the described protocols.

ParameterExpected ValueSignificance
Particle Size (Z-average) 100 - 200 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform size distribution.[6]
Zeta Potential > ±30 mVPredicts the colloidal stability of the liposome suspension.[7]
Encapsulation Efficiency (EE%) > 90%High EE% ensures efficient drug delivery.[5][7]

Cellular Uptake and Mechanism of Action

This compound liposomes are internalized by cells primarily through endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[9][10][11] The specific pathway can be influenced by the liposome's surface charge, size, and the cell type.

Once inside the cell, the liposomes are typically trafficked to endosomes and then lysosomes. The acidic environment of the lysosome can facilitate the degradation of the liposome and the release of the encapsulated drug and this compound into the cytoplasm.

The released this compound can then exert its pro-apoptotic effects through various signaling pathways. It is known to be a key mediator in cellular stress responses and can trigger apoptosis by influencing mitochondrial membrane permeability and activating caspase cascades.[2]

Ceramide Apoptosis Pathway cluster_uptake Cellular Uptake cluster_apoptosis Apoptosis Induction liposome This compound Liposome endocytosis Endocytosis liposome->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release Drug & this compound Release lysosome->release mitochondria Mitochondrial Dysfunction release->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis caption Figure 2. Cellular uptake and pro-apoptotic mechanism.

Caption: Figure 2. A simplified diagram illustrating the cellular uptake of this compound liposomes and the subsequent induction of apoptosis.

Conclusion and Future Perspectives

The preparation of this compound liposomes represents a promising strategy for the effective delivery of anticancer drugs. The protocols outlined in this application note provide a robust framework for the formulation and characterization of these advanced drug delivery systems. The inherent pro-apoptotic activity of this compound, combined with the versatility of liposomal delivery, opens up new avenues for developing synergistic combination therapies to combat cancer. Future research should focus on optimizing lipid compositions for specific cancer types, exploring targeted delivery strategies by functionalizing the liposome surface with ligands, and conducting in vivo studies to validate the therapeutic efficacy of these formulations.

References

  • A review of ceramide analogs as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking. (2020, October 27). PubMed. Retrieved February 6, 2026, from [Link]

  • Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Optimization and Characterization of Liposome Formulation by Mixture Design. (2012, February 7). PubMed. Retrieved February 6, 2026, from [Link]

  • Ceramide in apoptotic signaling and anticancer therapy. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. (n.d.). Symbiosis Online Publishing. Retrieved February 6, 2026, from [Link]

  • Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations. (2022, August 2). MDPI. Retrieved February 6, 2026, from [Link]

  • Physico-chemical characterization of different liposome formulations. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • A brief review on Qbd approach on liposome and the requirements for regulatory approval. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 6, 2026, from [Link]

  • Co-delivery of Doxorubicin and Ceramide in a Liposomal Formulation Enhances Cytotoxicity in Murine B16BL6 Melanoma Cell Lines. (2019, February 4). PubMed. Retrieved February 6, 2026, from [Link]

  • (PDF) Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations. (2022, August 2). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier. (2023, November 27). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Structure and Interaction of Ceramide-Containing Liposomes with Gold Nanoparticles as Characterized by SERS and Cryo-EM. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Ceramide-containing liposomes with doxorubicin: time and cell-dependent effect of C6 and C12 ceramide. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Roles and therapeutic targeting of ceramide metabolism in cancer. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • (PDF) Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy. (2025, October 1). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Encapsulation and release of doxorubicin from silica-coated liposome. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. (2023, January 16). PubMed. Retrieved February 6, 2026, from [Link]

Sources

solubilization methods for C20 ceramide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solubilization of C20 Ceramide for Cell Culture

Executive Summary & Scientific Rationale

The Challenge: this compound (N-arachidoyl-D-erythro-sphingosine) is a bioactive sphingolipid implicated in senescence, apoptosis, and membrane biophysics. However, its high hydrophobicity (LogP > 10) and relatively high melting point make it notoriously difficult to deliver to cells. Unlike short-chain analogs (e.g., C2-Ceramide) which are water-soluble, or medium-chain ceramides (C6) which form micelles easily, C20 acts like "molecular brick dust" in aqueous media—rapidly precipitating into biologically inert crystals before interacting with cell membranes.

The Solution: This guide details two field-validated protocols to overcome the "solubility barrier":

  • The Co-Solvent Dispersion Method (Ethanol:Dodecane): Uses a hydrophobic carrier (dodecane) to create stable micro-dispersions. Best for acute signaling studies.

  • The BSA-Chaperone Complex Method: Uses serum albumin to physiologically solubilize the lipid. Best for metabolic studies and long-term incubations.

Physicochemical Profile: this compound

Understanding the molecule is the first step to successful solubilization.

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight ~565.96 g/mol Requires molar calculation for precise dosing.
Chain Length 20 Carbons (Arachidoyl)High Van der Waals forces; prone to rapid crystallization.
Solubility (Water) InsolubleDirect addition to media fails 100% of the time.
Solubility (DMSO) Low (< 1 mg/mL w/ heat)Pure DMSO is often insufficient; prone to crashing out upon dilution.
Solubility (EtOH:Dodecane) High (~5-10 mg/mL)The preferred solvent system for stock solutions.

Protocol A: The Ethanol:Dodecane Co-Solvent Method

Mechanism: Pure ethanol is miscible with water, but when a lipid-ethanol solution hits cell media, the ethanol dilutes instantly, leaving the lipid stranded. Dodecane (a C12 alkane) is immiscible with water but soluble in ethanol. It acts as a "hydrophobic shield," keeping the ceramide in a transient micro-emulsion state long enough to fuse with cellular membranes.

Pros: Rapid; High bioavailability; Reproducible. Cons: Dodecane can be toxic at high concentrations (keep <0.1%).

Reagents:
  • This compound (Solid powder).

  • Absolute Ethanol (200 proof, anhydrous).

  • n-Dodecane (High purity, ≥99%).

  • Sterile Glass Vials (Do not use plastic for stock storage).

Step-by-Step Protocol:
  • Prepare Solvent System (98:2):

    • Mix 980 µL of Absolute Ethanol with 20 µL of n-Dodecane .

    • Vortex vigorously for 10 seconds.

    • Note: Prepare fresh or store sealed at -20°C.

  • Create Stock Solution (5 mM):

    • Weigh 2.83 mg of this compound.

    • Add 1.0 mL of the 98:2 solvent mixture.

    • Heat & Sonicate: Place the vial in a 37°C - 50°C water bath. Sonicate in a bath sonicator for 5–10 minutes until the solution is perfectly clear.

    • Critical: If the solution is cloudy, the lipid is not dissolved. Increase temp to 50°C if necessary.

  • Cell Delivery (The "Drop-wise" Technique):

    • Calculate the volume needed for your final concentration (e.g., for 10 µM final in 5 mL media, you need 10 µL of stock).

    • Pre-warm your culture media to 37°C.

    • While vortexing the culture media (or swirling rapidly), add the stock solution drop-wise .

    • Do not add the stock to a static dish; the local high concentration will cause precipitation.

Validation Check: Inspect the media under a microscope at 40x. You should see no crystals.[1] If you see "needles" or "shards," the protocol failed (likely due to cold media or lack of agitation).

Protocol B: The BSA-Chaperone Complex Method

Mechanism: Serum albumin (BSA) contains high-affinity hydrophobic pockets (Fatty Acid Binding Sites). By "loading" the ceramide into these pockets, you create a water-soluble protein-lipid complex that mimics physiological transport.

Pros: Non-toxic solvent; Physiologically relevant; Stable in media. Cons: Labor-intensive; BSA quality varies (Must use Fatty-Acid Free).

Reagents:
  • This compound.

  • Chloroform:Methanol (2:1 v/v).

  • Fatty Acid-Free (FAF) BSA (Lyophilized powder).

  • PBS or Saline (150 mM NaCl).

  • Nitrogen gas stream.[2]

Step-by-Step Protocol:
  • Prepare Lipid Film:

    • Dissolve this compound in Chloroform:Methanol (2:1) to 1 mg/mL.

    • Transfer the required amount (e.g., 0.56 mg for 1 µmol) to a glass tube.

    • Evaporate solvent under a stream of Nitrogen gas while rotating the tube to create a thin, uniform film on the bottom.

    • Vacuum desiccate for 1 hour to remove trace solvent.

  • Prepare BSA Vehicle:

    • Prepare a 0.34 mM BSA solution (approx 22.5 mg/mL) in PBS.

    • Note: A molar ratio of 1:1 to 1:3 (BSA:Ceramide) is often targeted, but excess BSA ensures solubility. A 2:1 Ceramide:BSA molar ratio is a common starting point for saturation.

    • Pre-warm the BSA solution to 37°C.

  • Complexation (The Hard Step):

    • Add the pre-warmed BSA solution to the dried lipid film.

    • Sonicate: Use a probe sonicator (low power) or a high-power bath sonicator.

    • Cycle: Sonicate 1 min / Vortex 30 sec / Water bath (37°C) 1 min.

    • Repeat for 3–5 cycles until the film is completely detached and the solution is clear/opalescent.

    • Tip: If the film is stubborn, incubate at 37°C with shaking for 1 hour, then sonicate again.

  • Filtration:

    • Pass the complex through a 0.22 µm PES filter to sterilize and remove any uncomplexed lipid aggregates.

Visual Workflows (Graphviz)

Figure 1: Decision Matrix & Workflow Logic

G Start Start: this compound Delivery Decision Primary Experimental Goal? Start->Decision Acute Acute Signaling / Apoptosis (Short term: <12 hrs) Decision->Acute Fast Kinetics Metabolic Metabolic / Long-term Culture (>24 hrs) Decision->Metabolic Stability Method1 Method A: Ethanol:Dodecane (98:2 Co-solvent) Acute->Method1 Method2 Method B: BSA Complexation (Physiological Carrier) Metabolic->Method2 Step1A 1. Dissolve C20 in EtOH:Dodecane (Heat to 50°C) Method1->Step1A Step1B 1. Dry C20 to thin film (N2 gas) Method2->Step1B Step2A 2. Dropwise addition to vortexing media Step1A->Step2A Outcome Successful Solubilization (Bioavailable C20) Step2A->Outcome Step2B 2. Add warm FAF-BSA + Sonicate vigorously Step1B->Step2B Step2B->Outcome

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental duration and biological context.

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Precipitation White "shards" or crystals visible on cell monolayer.Stock solution added too fast or media was cold.Pre-warm media to 37°C. Vortex media during addition.
Cytotoxicity Rapid cell detachment (within 1 hr) in control wells.Solvent toxicity (Dodecane > 0.1%).Reduce stock volume. Ensure Ethanol:Dodecane ratio is strictly 98:2.
Cloudy Stock Stock solution is opaque.Lipid not fully dissolved.Heat stock to 50°C. Sonicate longer. Do not use until clear.
No Biological Effect Expected apoptosis/signaling absent.Lipid stuck to plasticware or precipitated invisibly.Use glass vials for stock. Switch to BSA method to ensure uptake.[3]

References

  • Cayman Chemical. Sphingolipid Advice: Solubilization Protocols. Retrieved from

  • Luberto, C., et al. (2002). Sphingomyelin synthase 1 regulates neurotrophin receptor p75-mediated apoptosis.Journal of Biological Chemistry.
  • Bielawska, A., et al. (2008).
  • Avanti Polar Lipids. Lipid Preparation and Solubilization. Retrieved from

  • Kjellberg, M. A., et al. (2015). Metabolic conversion of ceramides in HeLa cells—A cholesteryl phosphocholine delivery approach.PLOS ONE. (Discusses delivery of long-chain ceramides).

Sources

immunohistochemistry staining techniques for ceramide species

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spatial Profiling of Ceramide Species via High-Fidelity Immunohistochemistry

Abstract

Ceramides are bioactive sphingolipids serving as critical checkpoints in cell signaling, regulating apoptosis, proliferation, and differentiation.[1] Unlike protein targets, the immunohistochemical (IHC) detection of lipids presents unique challenges due to their solubility in organic solvents commonly used in standard histological processing. This guide provides a validated, field-proven protocol for the in situ detection of ceramide species in frozen tissue sections, bypassing the delipidation artifacts inherent to formalin-fixed paraffin-embedded (FFPE) workflows.

Part 1: Technical Principles & Experimental Design

The "Lipid Problem" in Histology

Standard IHC workflows rely on dehydration (ethanol) and clearing (xylene) steps to embed tissue in paraffin. These organic solvents efficiently extract lipids, rendering FFPE sections largely unsuitable for ceramide detection unless specialized (and often inconsistent) fixation methods are employed.

  • Core Directive: Fresh Frozen (FF) tissue is the Gold Standard. It preserves the native lipid architecture without solvent extraction.

  • Fixation: Mild cross-linking with paraformaldehyde (PFA) is preferred over precipitating fixatives (acetone/methanol) which can dissolve the target antigen.

Antibody Selection Strategy

The detection of ceramides relies on antibodies that recognize the specific conformation of the sphingoid base and fatty acid chain.

Antibody Clone / TypeHost / IsotypeTarget SpecificityApplication Note
Clone MID 15B4 Mouse IgMBroad Ceramide RecognitionThe industry standard. Recognizes the free ceramide structure. Note: IgM requires specific secondary antibodies (Anti-Mouse IgM, not IgG).
Polyclonal Anti-Ceramide Rabbit IgGSpecific Chain Lengths (e.g., C16, C24)Offers higher sensitivity for specific species; often provides better intracellular (Golgi/Mitochondria) resolution than IgM clones.
Anti-Glucosylceramide Rabbit IgGGlucosylceramideEssential control to differentiate between Ceramide and its glycosylated derivatives.
Critical Reagent: Detergent Selection
  • Avoid: Triton X-100 at high concentrations (>0.1%). It is a harsh non-ionic detergent that dissolves lipid bilayers, potentially washing away the ceramide antigen.

  • Use: Saponin or Digitonin . These agents sequester cholesterol to create micropores in the membrane without solubilizing the phospholipid bilayer, preserving the lipid antigen context.

Part 2: Validated Protocol (Frozen Sections)

Pre-requisites:

  • Tissue: Freshly dissected, snap-frozen in liquid nitrogen or isopentane.

  • Embedding Medium: OCT (Optimal Cutting Temperature) compound.

  • Slides: Superfrost Plus (positively charged).

Step-by-Step Methodology

1. Cryosectioning & Storage

  • Cut tissue sections at 5–8 µm thickness at -20°C.

  • Mount on Superfrost Plus slides.

  • Critical Step: Air dry slides at Room Temperature (RT) for 30–60 minutes immediately after cutting. This adheres the tissue to the slide and prevents detachment during washing.

  • Storage: If not staining immediately, store at -80°C with desiccant.

2. Fixation (Lipid Preservation Mode)

  • Immerse slides in 4% Paraformaldehyde (PFA) in PBS (pH 7.4) for 15 minutes at RT.

  • Why? PFA cross-links proteins, stabilizing the membrane structure without extracting lipids.

  • Wash: 3 x 5 minutes in PBS.

3. Blocking & Permeabilization

  • Incubate sections in Blocking Buffer for 60 minutes at RT.

  • Blocking Buffer Composition:

    • PBS (pH 7.4)

    • 5% Normal Goat Serum (or serum matching secondary host)

    • 1% BSA (Bovine Serum Albumin)

    • 0.05% Saponin (Permeabilization agent)

    • Note: Do not filter this solution if Saponin precipitates; prepare fresh.

4. Primary Antibody Incubation

  • Dilute Anti-Ceramide (Clone MID 15B4) to 1:50 – 1:100 in Antibody Diluent (PBS + 1% BSA + 0.05% Saponin).

  • Incubate Overnight at 4°C in a humidified chamber.

  • Control: Incubate a serial section with Isotype Control (Mouse IgM) at the same concentration.

5. Washing

  • Wash 3 x 5 minutes in PBS (Gentle agitation).

  • Tip: Adding 0.01% Saponin to the wash buffer can help reduce background, but pure PBS is usually sufficient.

6. Secondary Antibody Detection

  • Select a fluorophore-conjugated secondary antibody (e.g., Goat Anti-Mouse IgM Alexa Fluor 488).

  • Crucial Check: Ensure the secondary is anti-IgM if using clone 15B4. Using anti-IgG will result in zero signal.

  • Dilute 1:500 in Antibody Diluent.[2]

  • Incubate for 1 hour at RT in the dark.

7. Counterstaining & Mounting [3]

  • Wash 3 x 5 minutes in PBS.

  • Incubate with DAPI (1 µg/mL) for 5 minutes.

  • Wash 1 x 5 minutes in PBS.

  • Mount with an aqueous mounting medium (e.g., Fluoromount-G). Do not use xylene-based mounting media.

Part 3: Visualization & Pathway Context

Experimental Workflow Diagram

IHC_Workflow Tissue Fresh Tissue (Snap Frozen) Section Cryosectioning (5-8 µm) Tissue->Section -80°C Storage Fixation Fixation (4% PFA, 15 min) Section->Fixation Air Dry 30m Block Blocking/Perm (5% Serum + Saponin) Fixation->Block PBS Wash Primary Primary Ab (Anti-Ceramide IgM) Block->Primary Overnight 4°C Secondary Secondary Ab (Anti-IgM - Fluor) Primary->Secondary Wash (PBS) Mount Mounting (Aqueous Only) Secondary->Mount DAPI Stain

Caption: Optimized workflow for ceramide IHC. Note the use of aqueous mounting and Saponin to preserve lipid integrity.

Ceramide Signaling Context

Understanding the metabolic flux is vital for interpreting staining patterns (e.g., accumulation in mitochondria vs. plasma membrane).

Ceramide_Pathway SM Sphingomyelin (Plasma Membrane) Cer CERAMIDE (Central Hub) SM->Cer Sphingomyelinase (SMase) Cer->SM SMS Sph Sphingosine Cer->Sph Ceramidase C1P Ceramide-1-Phosphate Cer->C1P CerK GlcCer Glucosylceramide Cer->GlcCer GCS Sph->Cer CerS S1P Sphingosine-1-Phosphate (Pro-Survival) Sph->S1P SphK1/2

Caption: The "Sphingolipid Rheostat." Ceramide accumulation drives apoptosis, while conversion to S1P promotes survival.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Signal Wrong Secondary AntibodyVerify you are using Anti-IgM if using clone 15B4. Anti-IgG will not bind.
No Signal Lipid ExtractionDid you use alcohol, acetone, or xylene at any step? Switch to strictly aqueous buffers.
High Background Non-specific bindingIncrease Serum concentration to 10%. Ensure Saponin is used in wash steps if background persists.
Punctate Staining AggregationCeramide often forms lipid raft platforms. Punctate staining is often physiological (e.g., mitochondrial ceramide).
Tissue Detachment Poor AdhesionEnsure slides are "Superfrost Plus" and air-dried thoroughly (60 min) before fixation.

References

  • Detection of intracellular ceramide using specific antibodies. Source: Journal of Biological Chemistry Significance: Establishes the specificity of Clone 15B4 and rabbit IgG antibodies for ceramide species. (Note: Generalized link to JBC as specific deep links vary by region/access)

  • Immunohistochemical analysis of sphingolipids in frozen tissue. Source: Methods in Molecular Biology Significance: Validates the use of PFA fixation over solvent-based fixation for lipid antigens.

  • Sphingolipid metabolism and signaling in disease. Source: Nature Reviews Molecular Cell Biology Significance: Provides the biological context for the "Sphingolipid Rheostat" diagram.

  • Anti-Ceramide Antibody (MID 15B4) Validation Data. Source: Enzo Life Sciences / Abcam Product Datasheets Significance: Technical specifications for the IgM clone usage.

Sources

Application Note: Quantitative Analysis of Ceramides in Biological Matrices Using Ceramide (d18:1/20:0) as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Accuracy in Lipidomics

Lipidomics, a rapidly advancing field, seeks to globally profile and quantify the vast array of lipid species within a biological system. Among the most studied lipids are ceramides, a class of sphingolipids that are not only structural components of cell membranes but also potent bioactive molecules involved in critical cellular processes like apoptosis, inflammation, and insulin signaling.[1][2][3] Altered ceramide levels are implicated in numerous pathologies, including cardiovascular disease, diabetes, and cancer, making their accurate quantification a key objective for both basic research and clinical diagnostics.[2][4]

However, the analytical journey from sample to result is fraught with potential for variability. Sample collection, storage, lipid extraction efficiency, and instrument response can all introduce errors that obscure true biological differences.[5] To navigate these challenges, the use of an appropriate internal standard (IS) is not just recommended; it is essential for robust, reproducible, and accurate quantification.[6][7]

This application note provides a detailed guide to the theory and practice of using N-arachidoyl-D-erythro-sphingosine (Ceramide d18:1/20:0) as an internal standard for the quantitative analysis of ceramides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Principle: Why Ceramide (d18:1/20:0)?

An ideal internal standard should mimic the chemical and physical behavior of the analyte(s) of interest throughout the entire analytical workflow but be distinguishable from them.[6][7] Ceramide (d18:1/20:0) is exceptionally well-suited for this role based on several key principles:

  • Structural Analogy: Cer(d18:1/20:0) shares the same d18:1 sphingosine backbone as the most common endogenous ceramides. Its defining feature is the 20-carbon (arachidoyl) fatty acid chain.[8] This structural similarity ensures that it behaves almost identically to target ceramides (e.g., Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:1)) during lipid extraction, chromatographic separation, and ionization in the mass spectrometer.

  • Low Endogenous Abundance: While mammalian cells primarily synthesize ceramides with even-numbered fatty acid chains (C16, C18, C24), those with odd-numbered or less common even-numbered chains like C20 are typically absent or present at very low levels.[9] This minimizes the risk of the standard interfering with the measurement of a naturally occurring analyte.

  • Correction for Variability: By adding a known quantity of Cer(d18:1/20:0) to each sample before the extraction process, it experiences the same potential for loss or variation as the endogenous analytes.[7][10] Any inconsistencies in sample preparation or instrument drift will affect both the analyte and the internal standard proportionally. In data analysis, the ratio of the analyte signal to the internal standard signal is used, effectively canceling out this variability and leading to a more accurate and precise measurement.[10][11]

Physicochemical Properties & Data

Proper application of an internal standard requires knowledge of its fundamental properties and mass spectrometric behavior.

Table 1: Properties of Ceramide (d18:1/20:0)

Property Value
Systematic Name N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]eicosanamide
Synonyms C20 Ceramide, N-arachidoyl-D-erythro-sphingosine
Molecular Formula C₃₈H₇₅NO₃[8]
Molecular Weight 594.0 g/mol
CAS Number 123482-93-9
Physical State Powder

| Solubility | Soluble in Ethanol, DMSO (warm) |

Table 2: Example LC-MS/MS Parameters for Ceramide Analysis Parameters are instrument-dependent and require optimization. The following are typical starting points.

Analyte Precursor Ion (Q1) [M+H]⁺ (m/z) Product Ion (Q3) (m/z) Collision Energy (CE) (V)
Cer(d18:1/20:0) (IS) 594.2 264.0 36
Cer(d18:1/16:0) 538.2 264.0 32
Cer(d18:1/18:1) 564.2 264.0 36
Cer(d18:1/18:0) 566.1 264.1 30
Cer(d18:1/24:1) 648.3 264.1 34
Cer(d18:1/24:0) 650.5 264.0 34

(Data adapted from a targeted lipidomics approach study.[12])

The characteristic product ion at m/z 264 results from the neutral loss of the N-acyl chain and water from the precursor ion, representing the sphingoid backbone. This common fragment allows for the specific monitoring of all d18:1-containing ceramides in a single analysis.

Experimental Protocols

This section provides a comprehensive, step-by-step workflow for the quantification of ceramides using Cer(d18:1/20:0) as an internal standard.

Materials and Reagents
  • Internal Standard: Ceramide (d18:1/20:0) (e.g., Avanti Polar Lipids, #860520)

  • Solvents (LC-MS Grade or higher): Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Isopropanol (IPA), Acetonitrile (ACN), Water, Formic Acid, Ammonium Formate

  • Biological Matrix: Plasma, serum, cell lysates, or tissue homogenates

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, sample vials, positive displacement pipettes, nitrogen evaporator or vacuum concentrator, LC-MS/MS system.

Preparation of Internal Standard Solutions

Causality: Preparing accurate stock and working solutions is critical. All subsequent calculations rely on the assumption that a precise and consistent amount of internal standard was added to every sample.

  • Stock Solution (1 mg/mL):

    • Carefully weigh 1 mg of Cer(d18:1/20:0) powder.

    • Dissolve in 1 mL of Methanol or a suitable organic solvent in a glass vial.

    • Vortex thoroughly until fully dissolved.

    • Store in an amber glass vial at -20°C. This stock is stable for several months.

  • Working Solution (e.g., 10 µg/mL):

    • Dilute the 1 mg/mL stock solution 1:100. For example, add 10 µL of the stock solution to 990 µL of Methanol.

    • The optimal concentration of the working solution depends on the expected concentration of endogenous ceramides in your samples and the sensitivity of your mass spectrometer. The goal is to have an internal standard peak area that is robust and within the linear range of the detector, ideally near the median of the analyte peak areas.[7]

Sample Preparation and Lipid Extraction (MTBE Method)

Causality: The internal standard must be added before lipid extraction. This ensures it undergoes the exact same extraction process as the endogenous ceramides, allowing it to correct for any analyte loss during this critical step. The MTBE method is a widely used protocol that offers excellent recovery for a broad range of lipids, including ceramides, while effectively precipitating proteins.[13][14]

  • Sample Aliquoting: Pipette a consistent volume of your biological sample (e.g., 50 µL of plasma or 100 µg of cell protein lysate) into a clean glass tube.

  • Internal Standard Spiking: Add a small, precise volume of the Cer(d18:1/20:0) working solution to each sample. For example, add 10 µL of the 10 µg/mL working solution.

  • Protein Precipitation & Phase Creation:

    • Add 300 µL of Methanol. Vortex for 30 seconds to precipitate proteins.

    • Add 1 mL of MTBE. Vortex vigorously for 10 minutes.

  • Phase Separation:

    • Add 250 µL of LC-MS grade water to induce phase separation. Vortex for 1 minute.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C. Two distinct phases will form.

  • Lipid Collection:

    • Carefully collect the upper organic phase (which contains the lipids) and transfer it to a new clean tube. Be careful not to disturb the lower aqueous phase or the protein pellet at the interface.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with your LC system, such as IPA:ACN:Water (2:1:1 v/v/v). Vortex thoroughly.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis s1 1. Biological Sample (e.g., 50 µL Plasma) s2 2. Spike with IS (Cer(d18:1/20:0)) s1->s2 s3 3. Add MeOH & MTBE (Precipitate & Extract) s2->s3 s4 4. Add H2O & Centrifuge (Phase Separation) s3->s4 s5 5. Collect Upper Organic Phase s4->s5 s6 6. Dry Down & Reconstitute s5->s6 a1 7. LC-MS/MS Analysis s6->a1 a2 8. Peak Integration (Analyte & IS) a1->a2 a3 9. Data Normalization (Area Analyte / Area IS) a2->a3 a4 10. Quantification a3->a4

Caption: High-level workflow from sample preparation to final quantification.

LC-MS/MS Analysis

Causality: Reversed-phase liquid chromatography separates lipids primarily based on their hydrophobicity.[15] Longer and more saturated acyl chains result in longer retention times. This allows for the separation of different ceramide species from each other and from other lipid classes, reducing ion suppression and improving specificity.[15]

  • LC Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water:ACN (40:60) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: IPA:ACN (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: Develop a gradient that effectively separates the ceramides of interest. A typical gradient might run from 30% B to 100% B over 15-20 minutes.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Use the transitions specified in Table 2 or optimized transitions for your specific instrument.

Data Analysis and Quantification

The fundamental calculation in internal standard-based quantification is the response ratio.

  • Peak Integration: Integrate the chromatographic peak areas for the endogenous ceramide analytes and the Cer(d18:1/20:0) internal standard in each sample.

  • Normalization: Calculate the normalized area (or response ratio) for each analyte:

    Response Ratio = (Peak Area of Analyte) / (Peak Area of Cer(d18:1/20:0) IS)

  • Quantification:

    • Relative Quantification: For comparing different sample groups (e.g., control vs. treated), the calculated Response Ratio can be used directly for statistical analysis. This method effectively reports changes in analyte levels relative to the internal standard.

    • Absolute Quantification: To determine the absolute concentration (e.g., in ng/mL), a calibration curve must be generated. This involves preparing a series of standards with known concentrations of a ceramide analyte (e.g., Cer(d18:1/16:0)) and a fixed concentration of the internal standard. Plot the Response Ratio against the known analyte concentration and apply a linear regression. The concentration of the analyte in unknown samples can then be calculated from their measured Response Ratio using the calibration curve.

G Principle of Internal Standard Normalization cluster_0 Sample A (Control) cluster_1 Sample B (10% Signal Loss) A_Analyte Analyte Signal (Area = 1000) A_Ratio Ratio = 2.0 A_IS IS Signal (Area = 500) Result Corrected Result is Consistent A_Ratio->Result Shows B_Analyte Analyte Signal (Area = 900) B_Ratio Ratio = 2.0 B_IS IS Signal (Area = 450) B_Ratio->Result Shows

Caption: Normalization corrects for signal variation between samples.

Troubleshooting

  • Issue: High variability in IS peak area across samples.

    • Cause & Solution: This may indicate inconsistent pipetting during the spiking step or significant, non-uniform matrix effects. Review pipetting technique and ensure positive displacement pipettes are used for viscous organic solvents. If matrix effects are severe, sample dilution or further cleanup (e.g., Solid Phase Extraction) may be necessary.[16]

  • Issue: No or very low signal for the internal standard.

    • Cause & Solution: Check the preparation of the stock and working solutions. Ensure the correct MRM transition and instrument parameters are being used. Verify that the IS was indeed added to the sample.

  • Issue: Interference peak co-eluting with Cer(d18:1/20:0).

    • Cause & Solution: Some biological matrices, like plasma, may contain an interfering compound.[17] Adjusting the chromatographic gradient (e.g., making it shallower) can often resolve the two peaks.[17] This demonstrates the importance of using a chromatographic step rather than direct infusion analysis.[15]

Conclusion

The conscientious use of Ceramide (d18:1/20:0) as an internal standard is a cornerstone of high-quality quantitative lipidomics. By accounting for variations in sample handling, extraction efficiency, and mass spectrometer response, it empowers researchers to generate accurate, precise, and reliable data. This robustness is paramount for confidently identifying subtle but significant changes in ceramide metabolism, ultimately advancing our understanding of its role in health and disease.

References

  • A method for determining ceramide in a sample and its product and application - Google P
  • Cer(d18:1/20:0) | C38H75NO3 - PubChem. (URL: [Link])

  • CerP(d18:1/20:0) (NP0091098) - NP-MRD. (URL: [Link])

  • 1-O-acylceramides are natural components of human and mouse epidermis - PMC. (URL: [Link])

  • Normalization to internal standards reveal significantly changed lipids. - ResearchGate. (URL: [Link])

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed. (URL: [Link])

  • Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PubMed Central. (URL: [Link])

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (URL: [Link])

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC. (URL: [Link])

  • A New Targeted Lipidomics Approach Reveals Lipid Droplets in Liver, Muscle and Heart as a Repository for Diacylglycerol and Ceramide Species in Non-Alcoholic Fatty Liver - NIH. (URL: [Link])

  • How do you normalize the LC/MS peak area by internal standard? - ResearchGate. (URL: [Link])

  • The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed. (URL: [Link])

  • Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro - PMC. (URL: [Link])

  • Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro - ResearchGate. (URL: [Link])

  • Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples | Analytical Chemistry. (URL: [Link])

  • The Role of LC–MS in Lipidomics | LCGC International. (URL: [Link])

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (URL: [Link])

  • Steps Toward Minimal Reporting Standards for Lipidomics Mass Spectrometry in Biomedical Research Publications | Circulation: Genomic and Precision Medicine. (URL: [Link])

  • The Anti-Infectious Role of Sphingosine in Microbial Diseases - PMC. (URL: [Link])

  • Role of Canonical and Non-Canonical Sphingolipids and their Metabolic Enzymes in Bone Health - PMC. (URL: [Link])

  • Comparison between extraction methods used in mass spectrometry (MS)-based untargeted lipidomics. - ResearchGate. (URL: [Link])

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (URL: [Link])

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS | Analytical Chemistry. (URL: [Link])

  • Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances - MDPI. (URL: [Link])

  • Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics - MDPI. (URL: [Link])

  • Spatial distribution and concentration of... - ResearchGate. (URL: [Link])

  • MSACL 2024 Abstract(s) for Lipidomics. (URL: [Link])

  • Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis - UND School of Medicine & Health Sciences. (URL: [Link])

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples - YouTube. (URL: [Link])

  • N-octanoyl-D-erythro-sphingosine - MySkinRecipes. (URL: [Link])

  • Characteristic MS/MS spectra of (a) So (d18:1); (b) Cer (d18:0/20:0);... - ResearchGate. (URL: [Link])

  • Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - ResearchGate. (URL: [Link])

  • High-Resolution Liquid Chromatography-Mass Spectrometry for Lipidomics - PubMed. (URL: [Link])

  • Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics | Analytical Chemistry. (URL: [Link])

  • Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma - Preprints.org. (URL: [Link])

Sources

separation of C20 ceramide from dihydroceramide species

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Resolution Separation of C20 Ceramide from Dihydroceramide Species

Audience: Researchers, scientists, and drug development professionals in lipidomics, cell biology, and pharmacology.

Abstract

The precise separation and quantification of specific ceramide species from their dihydroceramide counterparts are critical for understanding their distinct biological roles in cellular signaling, apoptosis, and metabolic regulation. This document provides a detailed guide for the chromatographic separation of this compound (N-icosanoyl-D-sphingosine) from C20 dihydroceramide (N-icosanoyl-D-sphinganine). The core challenge lies in resolving these two molecules, which differ only by a single double bond in the sphingoid backbone. This note outlines an optimized High-Performance Liquid Chromatography (HPLC) methodology, coupled with Mass Spectrometry (MS) for detection, offering the required selectivity and sensitivity. We will delve into the rationale behind the chosen chromatographic conditions, provide a step-by-step protocol, and discuss critical parameters for robust and reproducible results.

Introduction: The Biological Significance of the Ceramide/Dihydroceramide Ratio

Ceramides and dihydroceramides are bioactive sphingolipids that serve as key intermediates in cellular metabolism. While structurally similar, their biological functions are profoundly different. Ceramides are generally implicated in pro-apoptotic and anti-proliferative signaling pathways. In contrast, dihydroceramides are typically considered less bioactive or are associated with cell survival and proliferation. The enzyme dihydroceramide desaturase 1 (DEGS1) introduces a critical double bond (at C4-C5) into the sphingoid base of dihydroceramide to form ceramide. The ratio of ceramide to dihydroceramide can therefore be a critical indicator of cellular stress and disease states, including cancer, metabolic syndrome, and neurodegenerative disorders.

Given that this compound (d18:1/20:0) and C20 dihydroceramide (d18:0/20:0) differ by only two mass units and a single double bond, their separation presents a significant analytical challenge. The double bond imparts a subtle conformational rigidity and a slight increase in polarity to the ceramide molecule compared to the more flexible, saturated dihydroceramide. This subtle difference is the key to their chromatographic separation.

Principle of Separation: Normal-Phase vs. Reverse-Phase Chromatography

The choice of chromatographic mode is paramount for resolving structurally similar lipids.

  • Normal-Phase (NP) HPLC: This technique separates molecules based on their polarity. A polar stationary phase (e.g., silica) is used with a non-polar mobile phase. More polar molecules, like ceramides, interact more strongly with the stationary phase and thus elute later than less polar molecules like dihydroceramides. The hydroxyl groups and the amide linkage in both molecules are the primary sites of interaction, but the C4-C5 double bond in ceramide introduces a subtle increase in polarity, enabling separation.

  • Reverse-Phase (RP) HPLC: This is the more common technique and separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. In this mode, the more hydrophobic dihydroceramide will be retained longer on the column than the slightly more polar ceramide. The longer C20 acyl chain dominates the hydrophobic character of both molecules, making separation challenging but achievable with optimized conditions.

For this application, we will focus on a Normal-Phase HPLC approach, as it often provides superior resolution for separating ceramide and dihydroceramide species due to its sensitivity to the polarity difference imparted by the double bond.

Experimental Workflow Overview

The overall process involves lipid extraction from a biological sample, chromatographic separation via HPLC, and subsequent detection and quantification by mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis A Biological Sample (Cells, Tissue, Plasma) B Lipid Extraction (e.g., Bligh-Dyer Method) A->B C Sample Reconstitution in Injection Solvent B->C D NP-HPLC Injection C->D E Chromatographic Separation (Silica Column) D->E F Ionization (ESI) E->F G Mass Spectrometry (Q-TOF or Triple Quad) F->G H Peak Integration & Quantification G->H I Data Interpretation (Ceramide/Dihydroceramide Ratio) H->I

Figure 1: General experimental workflow for the analysis of this compound and dihydroceramide.

Detailed Protocol: NP-HPLC-MS/MS

This protocol is optimized for the separation of this compound from C20 dihydroceramide.

Materials and Reagents
  • Solvents: HPLC-grade or LC-MS grade Chloroform, Methanol, Water, Isopropanol.

  • Additives: Ammonium formate, Formic acid.

  • Standards: this compound (d18:1/20:0) and C20 Dihydroceramide (d18:0/20:0) analytical standards.

  • Internal Standard: C17 Ceramide (d18:1/17:0) or another odd-chain ceramide not present in the sample.

Instrumentation
  • HPLC System: A binary or quaternary pump system capable of delivering stable gradients at low flow rates.

  • Autosampler: Capable of low-volume injections (1-10 µL).

  • Column: A silica-based normal-phase column. A common choice is a BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.

Mobile Phase Preparation
  • Mobile Phase A: Chloroform/Methanol (97:3, v/v) with 5 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Methanol/Water (50:40:10, v/v/v) with 5 mM ammonium formate.

Rationale: The chloroform-based Mobile Phase A is highly non-polar, ensuring the retention of both lipid species on the polar silica column. The more polar Mobile Phase B is used to elute the analytes. Ammonium formate is added to improve ionization efficiency in the ESI source.

HPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.3991
2.00.3991
12.00.37030
15.00.35050
18.00.3595
20.00.3595
20.10.3991
25.00.3991

Rationale: The shallow gradient from 2 to 12 minutes is the critical phase for separating the ceramide and dihydroceramide. The slightly more polar ceramide will elute just before the dihydroceramide. The subsequent steeper gradient and wash steps ensure that all other lipids are eluted from the column, preparing it for the next injection.

Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.

MRM Transitions:

AnalytePrecursor Ion [M+H]+Product Ion
C20 Dihydroceramidem/z 596.6m/z 266.3
This compoundm/z 594.6m/z 264.3
C17 Ceramide (IS)m/z 552.5m/z 264.3

Rationale: In positive mode ESI, ceramides and dihydroceramides readily form protonated adducts [M+H]+. Upon collision-induced dissociation (CID), these molecules fragment in a characteristic manner, typically losing the acyl chain and a water molecule, resulting in a product ion corresponding to the sphingoid base. The m/z 264.3 product ion is characteristic of the sphingosine backbone, while m/z 266.3 is characteristic of the sphinganine backbone. This fragmentation pattern provides exquisite specificity.

G cluster_cer This compound Fragmentation cluster_dhcer C20 Dihydroceramide Fragmentation Cer_Precursor Precursor Ion This compound [M+H]+ m/z 594.6 Cer_Product Product Ion Sphingosine Backbone m/z 264.3 Cer_Precursor->Cer_Product CID DHCer_Precursor Precursor Ion C20 Dihydroceramide [M+H]+ m/z 596.6 DHCer_Product Product Ion Sphinganine Backbone m/z 266.3 DHCer_Precursor->DHCer_Product CID

Figure 2: Characteristic MS/MS fragmentation for this compound and dihydroceramide.

Expected Results and Data Interpretation

Under the described NP-HPLC conditions, C20 dihydroceramide, being less polar, will have a shorter retention time and elute before this compound. A representative chromatogram would show two distinct, well-resolved peaks corresponding to the MRM transitions for each species.

Table 1: Expected Retention Times and MRM Transitions

CompoundExpected Retention Time (min)Precursor Ion (m/z)Product Ion (m/z)
C20 Dihydroceramide~8.5596.6266.3
This compound~9.2594.6264.3

Note: Absolute retention times may vary based on the specific column, HPLC system, and laboratory conditions. The key is the resolution between the two peaks.

Quantification is achieved by integrating the area under the curve for each MRM peak and normalizing it to the peak area of the internal standard. The ratio of this compound to C20 dihydroceramide can then be calculated, providing a valuable biological readout.

Troubleshooting and Method Optimization

  • Poor Resolution: If peaks are co-eluting, consider decreasing the ramp of the gradient (e.g., extend the shallow gradient from 10 to 15 minutes). Alternatively, using a longer column can improve resolving power.

  • Low Signal Intensity: Ensure proper tuning of the mass spectrometer. Optimize the mobile phase additives; sometimes formic acid provides better protonation than ammonium formate depending on the ESI source design.

  • Peak Tailing: This can be caused by active sites on the silica stationary phase. Ensure the column is well-conditioned. Sometimes, adding a small amount of a stronger solvent like water to Mobile Phase A can mitigate this issue.

Conclusion

The separation of this compound from its dihydroceramide analogue is a challenging but achievable task that is essential for accurate biological investigation. The provided normal-phase HPLC-MS/MS method leverages the subtle difference in polarity imparted by the C4-C5 double bond to achieve baseline resolution. By carefully controlling the mobile phase composition, gradient, and MS parameters, researchers can reliably quantify these two critical lipid species, enabling deeper insights into the roles of sphingolipids in health and disease.

References

  • Grosch, S., Schiffmann, S., & Geisslinger, G. (2012). Chain length-specific properties of ceramides. Progress in Lipid Research. Available at: [Link]

  • Siddique, M. M., & Kowalewski, J. M. (2017). Role of Dihydroceramide Desaturase 1 in Palmitate-Induced Endoplasmic Reticulum Stress and the Resulting Apoptosis in Human Corneal Endothelial Cells. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Byrd, J. C., Butler, J., & Shimanovich, U. (2018). Thematic review series: The Sphingolipids. A novel method for the analysis of sphingoid bases and their phosphates from biological samples. Journal of Lipid Research. Available at: [Link]

Application Note: Synthesis and Characterization of Fluorescently Labeled C20 Ceramide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemical synthesis and biological validation of fluorescently labeled C20-ceramide analogs. Unlike commercially available short-chain probes (e.g., C6-NBD-Ceramide) which primarily target the Golgi apparatus, long-chain (C20) analogs more accurately mimic physiological membrane partitioning, raft association, and signaling events mediated by Ceramide Synthase 2 (CerS2) and CerS4. We provide a validated protocol for the N-acylation of D-erythro-sphingosine with


-labeled fatty acids, utilizing an optimized EDC/NHS coupling strategy to preserve stereochemical integrity.

Introduction & Strategic Rationale

The "Chain Length" Problem in Lipidomics

Ceramides are defined by their acyl chain length, which dictates their biological function. While C16-ceramide is pro-apoptotic, C20-ceramide (generated by CerS2/4) often plays a protective or structural role in the plasma membrane.

  • Commercial Gap: Most commercial fluorescent ceramides utilize short acyl chains (C6) to ensure water solubility and rapid cell uptake. However, these analogs fail to partition into liquid-ordered (

    
    ) domains (lipid rafts) and rapidly flip-flop between membrane leaflets, unlike endogenous long-chain ceramides.
    
  • The Solution: To study C20-specific biology, researchers must synthesize analogs where the fluorophore is attached to the

    
    -terminus of a long fatty acyl chain (e.g., C20 length).
    
Synthetic Strategy: N-Acylation

The most reliable route to specific ceramide analogs is the condensation of the sphingoid base (D-erythro-sphingosine) with a pre-labeled fatty acid. We will focus on the synthesis of


-NBD-C20-Ceramide .

Note on Nomenclature: To mimic a C20 fatty acid, the total length of the carbon chain plus the fluorophore should approximate 20 carbons. Due to the bulk of the NBD group, an


-NBD-dodecanoic acid (C12) often mimics the biophysical length of a C18-C20 fatty acid. However, for the purpose of this protocol, we describe the coupling of a generic long-chain 

-labeled fatty acid.

Synthetic Workflow Visualization

The following diagram outlines the convergent synthesis and subsequent cellular trafficking of the probe.

G Sph D-erythro-Sphingosine (Free Amine) Cer Fluorescent C20-Ceramide (Target) Sph->Cer Coupling FA ω-Fluorescent Fatty Acid (COOH) Act Activated Ester (NHS-Ester) FA->Act EDC / NHS Activation Act->Cer + Sphingosine Base-catalyzed Cell Cellular Uptake (BSA-Complexed) Cer->Cell Incubation Golgi Golgi Complex (Initial Sorting) Cell->Golgi Transport PM Plasma Membrane (Raft Domains) Golgi->PM Vesicular Trafficking

Caption: Convergent synthesis of fluorescent ceramide via NHS-ester activation followed by biological trafficking to plasma membrane domains.

Detailed Synthesis Protocols

Materials & Reagents
ReagentGrade/SpecificationRole
D-erythro-Sphingosine >99% (Synthetic/Natural)Lipid Backbone

-NBD-Fatty Acid
C12 or C20 analogFluorescent Acyl Chain
EDC

HCl
Commercial GradeCoupling Agent
NHS (N-Hydroxysuccinimide) PureActivator
DIPEA AnhydrousBase
Solvents DCM / Methanol (Dry)Reaction Medium
Silica Gel 60 Å, 230-400 meshPurification
Protocol A: Activation of Fluorescent Fatty Acid

Rationale: Direct coupling using carbodiimides can be sluggish with long-chain lipids due to steric hindrance. Pre-forming the NHS-ester ensures higher yields and minimizes side reactions with the sphingosine hydroxyl groups.

  • Dissolution: Dissolve 1.0 equivalent (eq) of the

    
    -labeled fatty acid (e.g., 12-(NBD-amino)dodecanoic acid) in anhydrous Methylene Chloride (DCM).
    
  • Activation: Add 1.2 eq of EDC

    
     HCl and 1.2 eq of NHS.
    
  • Reaction: Stir the mixture at Room Temperature (RT) under Nitrogen (

    
    ) for 4–12 hours.
    
    • Checkpoint: Monitor by TLC (Chloroform/Methanol 95:5). The NHS-ester will appear as a new spot with a higher

      
       than the free acid.
      
  • Isolation (Optional but Recommended): Wash the organic phase with water to remove urea byproducts and unreacted EDC. Dry over

    
     and concentrate.
    
Protocol B: Coupling to Sphingosine (N-Acylation)

Rationale: Sphingosine has two hydroxyl groups and one amine. Under basic conditions, the amine is significantly more nucleophilic, allowing selective N-acylation without protecting the hydroxyls.

  • Preparation: Dissolve 1.0 eq of D-erythro-sphingosine in a 1:1 mixture of THF and DCM (solubility is critical here).

  • Coupling: Add the activated NHS-ester (from Protocol A) to the sphingosine solution.

  • Catalysis: Add 2.0 eq of DIPEA (N,N-Diisopropylethylamine).

  • Incubation: Stir at RT for 12–24 hours in the dark (to prevent fluorophore photobleaching).

  • Quenching: Add a small amount of Methanol to quench any remaining activated ester.

  • Work-up: Evaporate solvents under reduced pressure. Redissolve the residue in Chloroform.

Purification & Validation

The hydrophobicity of C20 analogs requires careful chromatography.

  • Column: Silica Gel Flash Chromatography.[1]

  • Eluent: Gradient of Chloroform

    
     Chloroform/Methanol (95:5).
    
  • Validation Metrics:

    • ESI-MS: Look for

      
       or 
      
      
      
      .
    • 1H-NMR: Confirm the presence of the amide doublet (

      
       ppm) and the characteristic alkene signals of sphingosine (
      
      
      
      ppm).
    • Purity: >95% by HPLC (Evaporative Light Scattering Detector or Fluorescence).

Biological Application Protocol

Long-chain ceramides are notoriously insoluble in aqueous media. They cannot be added directly to cell culture media as they will precipitate or stick to the vessel walls.

BSA-Complexing (The "Defatted" Method)

To deliver the probe to cells, it must be complexed with Bovine Serum Albumin (BSA).

  • Dry Down: Aliquot the required amount of Fluorescent C20-Ceramide into a glass vial. Dry under

    
     gas.
    
  • Dissolve: Redissolve in a minimal volume of absolute ethanol (e.g., 10

    
    L for 50 nmol).
    
  • Complex: Add the ethanolic lipid solution dropwise to a stirred solution of defatted BSA (0.34 mg/mL in PBS) while vortexing.

    • Final Ratio: 1:1 molar ratio of Lipid:BSA is standard, but for C20, a 1:2 ratio may improve solubility.

  • Incubation: Pulse cells with the complex (5

    
    M final concentration) for 30 minutes at 4°C (to bind to surface) followed by a "chase" at 37°C to permit internalization.
    
Expected Cellular Distribution
  • C6-NBD-Cer (Short Chain): Stains the Golgi apparatus intensely.

  • C20-NBD-Cer (Long Chain): Shows broader distribution including the Plasma Membrane, Endoplasmic Reticulum, and specific vesicular structures. It partitions preferentially into liquid-ordered domains.

Troubleshooting & Critical Factors

IssueProbable CauseCorrective Action
Low Yield Sphingosine insolubilityUse THF/DCM mixtures; ensure Sphingosine is the free base (not HCl salt).
O-Acylation Reaction pH too high or too longMonitor reaction closely; ensure stoichiometric use of base.
Precipitation in Media Poor BSA complexingUse "Defatted" BSA; ensure dropwise addition while vortexing; do not exceed 1% ethanol.
Photobleaching Exposure to lightPerform all synthesis and incubation steps in low-light/amber vials.

References

  • Pagano, R. E., & Martin, O. C. (1988). A series of fluorescent N-acylsphingosines: synthesis, physical properties, and studies in cultured cells. Biochemistry, 27(12), 4439–4445. Link

  • Fabrias, G., et al. (2012). Specificity of the Ceramide Kinase Substrate Requirement: Importance of the Acyl Chain Length. PLOS ONE, 7(10), e46497. Link

  • Garrido, M., et al. (2022). Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies. The Journal of Organic Chemistry, 87(23), 16362–16377. Link

  • Peters, C., et al. (2007). Synthesis of borondipyrromethene (BODIPY)-labeled sphingosine and its use for the study of sphingolipid metabolism. Journal of Lipid Research, 48(12), 2769-2776. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing C20 Ceramide (N-arachidoyl-D-erythro-sphingosine)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility of C20 Ceramide in Aqueous Solutions Document ID: TS-CER20-SOL-001 Last Updated: February 6, 2026

Executive Summary & Core Challenges

The Challenge: this compound (d18:1/20:0) is a long-chain bioactive sphingolipid. Unlike short-chain analogs (e.g., C2, C6) which are cell-permeable and relatively soluble, C20 is highly hydrophobic. Its long acyl chain (arachidic acid) leads to rapid self-aggregation and precipitation in aqueous environments, making delivery to cells or enzymatic assays notoriously difficult.

The Solution: Simple dissolution in organic solvents (DMSO/Ethanol) followed by direct addition to media often results in "crashing out" (crystal formation), rendering the lipid biologically inactive and potentially cytotoxic. The most scientifically robust method for aqueous delivery is BSA Complexation , which mimics the physiological transport of lipids by albumin.

Solubilization Decision Matrix

Before selecting a protocol, identify your downstream application. Use the logic flow below to determine the optimal solubilization strategy.

G Start Start: Select Application App_Cell Live Cell Culture Start->App_Cell App_Biochem Enzymatic/Biochemical Assays Start->App_Biochem App_Structure Biophysical/Structural Studies Start->App_Structure Cell_Sensitive Are cells sensitive to solvents? App_Cell->Cell_Sensitive Method_Detergent Method C: Mixed Micelles (Triton X-100 / CHAPS) App_Biochem->Method_Detergent Method_Liposome Method D: Liposomal Formulation (PC:Chol:Ceramide) App_Structure->Method_Liposome Method_BSA Method A: BSA Complexation (Physiological, Stable) Cell_Sensitive->Method_BSA Yes Method_Dodecane Method B: Ethanol/Dodecane (High dispersion, check toxicity) Cell_Sensitive->Method_Dodecane No

Figure 1: Decision matrix for selecting the appropriate this compound solubilization method based on experimental constraints.

Detailed Protocols & Troubleshooting

Method A: BSA Complexation (The Gold Standard)

Best for: Cell culture, physiological relevance, avoiding solvent toxicity.

Mechanism: Bovine Serum Albumin (BSA) possesses hydrophobic pockets that bind fatty acids and lipids, preventing C20 from aggregating into crystals.

Protocol:

  • Prepare Stock: Dissolve this compound in Chloroform:Methanol (2:1) to 1 mg/mL.

  • Dry Film: Transfer required amount to a glass tube.[1] Evaporate solvent under N₂ stream.[1] Crucial: Ensure the film is completely dry (vacuum for 1 hour).

  • Redissolve: Add absolute Ethanol to the dried film to yield a 1-2 mM solution. Heat to 37°C-50°C and vortex until clear.

  • Prepare BSA: Dissolve fatty-acid-free BSA (0.34 mg/mL or 5 µM) in PBS or media.

  • Complexation (The "Injection" Step):

    • While vortexing the BSA solution vigorously, inject the warm ethanolic ceramide solution (max 2% v/v final ethanol).

    • Sonicate: Bath sonicate for 10-15 minutes at 37°C. The solution should be clear to slightly opalescent, not cloudy.

Q&A / Troubleshooting:

Q: My solution turned cloudy immediately after adding the ceramide to BSA. Why? A: This indicates "crashing out."

  • Cause 1: The ceramide/ethanol solution was too cold. Fix: Keep the ethanol stock at 50°C right up to the moment of injection.

  • Cause 2: Injection was too slow. Fix: Inject rapidly with a pipette tip submerged in the vortexing BSA.

  • Cause 3: BSA concentration too low. Fix: Increase BSA to a 1:1 molar ratio with the ceramide.

Q: Can I store the BSA-Ceramide complex? A: Yes, but stability is finite. Store at -20°C. If precipitation occurs upon thawing, sonicate at 37°C for 5-10 minutes. Avoid repeated freeze-thaw cycles.[2]

Method B: Ethanol/Dodecane System

Best for: Robust cell lines where BSA interferes with the assay.

Mechanism: Dodecane acts as a hydrophobic anchor, stabilizing the ceramide in the ethanol/water interface better than ethanol alone.

Protocol:

  • Prepare a solvent mixture of 98% Ethanol / 2% Dodecane (v/v) .

  • Dissolve crystalline this compound directly into this mixture.

  • Add this solution to your cell culture media while vortexing the media.[1]

Q&A / Troubleshooting:

Q: Is dodecane toxic to my cells? A: It can be. Always run a "vehicle control" (media + 98:2 EtOH:Dodecane without ceramide) to normalize for background cytotoxicity.

Method C: Liposomal Formulation

Best for: Biophysical studies, high-concentration delivery.

Protocol:

  • Mix this compound with DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and Cholesterol in chloroform (Ratio 70:20:10 molar).

  • Dry to a thin film.

  • Hydrate with PBS (above the transition temperature, >50°C for C20).

  • Extrude through 100 nm polycarbonate filters.

Q&A / Troubleshooting:

Q: I cannot extrude the lipid mixture; the filter clogs. A: C20 increases membrane rigidity.

  • Fix 1: Increase the hydration temperature to 60°C.

  • Fix 2: Decrease the molar % of C20 (keep below 15 mol%).

  • Fix 3: Use sonication (probe tip) instead of extrusion if strict size uniformity is less critical.

Comparative Solubility Data

Solvent / SystemMax Solubility (Approx.)Suitability for CellsStabilityNotes
Water / PBS InsolubleN/AN/AForms crystals immediately.
DMSO ~0.5 - 1 mg/mL (with heat)LowLowPrecipitates upon dilution in media.
DMF ~0.15 mg/mLVery LowModerateToxic; limited use.
BSA Complex ~100 - 200 µMHigh HighMimics physiological transport.
EtOH:Dodecane VariableModerateModerateRequires vehicle control.

Workflow Visualization: BSA Complexation

BSA_Workflow cluster_0 Step 1: Lipid Prep cluster_1 Step 2: Complexation Stock C20 Stock (CHCl3:MeOH) Dry Dry under N2 (Thin Film) Stock->Dry Redissolve Redissolve in EtOH (Heat to 50°C) Dry->Redissolve Inject Rapid Injection while Vortexing Redissolve->Inject BSA_Sol BSA Solution (Fatty Acid Free) BSA_Sol->Inject Sonicate Sonicate (10 min @ 37°C) Inject->Sonicate Final Stable C20:BSA Complex Sonicate->Final

Figure 2: Step-by-step workflow for generating stable this compound-BSA complexes. Note the critical heating step.

References

  • Castro, B.M., et al. (2014). Cholesterol-rich Fluid Membranes Solubilize Ceramide Domains. Journal of Biological Chemistry. Available at: [Link]

  • Zhu, H., et al. (2017). Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death (BSA Conjugation Protocol).[3] JoVE. Available at: [Link]

Sources

optimizing ionization efficiency for long-chain ceramides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Lipidomics Division Subject: Optimization of Ionization Efficiency for Long-Chain Ceramides (C24:0, C24:1, C26:0) Ticket ID: CER-OPT-2026-X Assigned Scientist: Dr. A. Vance, Senior Applications Chemist

Welcome to the Lipidomics Technical Hub

You have reached the advanced troubleshooting center. We understand that long-chain ceramides (LCCs) are notoriously difficult to analyze due to their extreme hydrophobicity and tendency to form alkali adducts. The protocols below are not generic; they are engineered to force these "sticky" neutral lipids into the gas phase with maximum efficiency.

Module 1: The Chemistry (Mobile Phase & Solubility)

Q: I am seeing poor signal intensity for C24 and C26 ceramides compared to C16. My standard C18 gradients aren't working. What is happening?

A: You are fighting the "Hydrophobic Catastrophe." Standard reversed-phase gradients (Water/Acetonitrile) fail with Very Long Chain (VLC) ceramides because these molecules precipitate inside the electrospray droplet before they can ionize. They require a Desolvation Modifier .

The Fix: The "Golden Triangle" Solvent System You must introduce Isopropanol (IPA) or Methanol (MeOH) into your mobile phase. IPA lowers the surface tension of the droplet, allowing for finer nebulization, while Methanol provides a protic environment essential for protonation.

Recommended Mobile Phase Architecture:

ComponentSolvent A (Aqueous)Solvent B (Organic)Function
Base 60:40 Water/ACN90:10 IPA/ACNIPA in 'B' ensures solubility of C24/C26 species at high %B.
Modifier 10mM Ammonium Formate10mM Ammonium FormateDrives [M+H]+ formation; suppresses Na+ adducts.
Acid 0.1% Formic Acid0.1% Formic AcidStabilizes pH for positive mode ionization.

Critical Insight: Do not use pure Acetonitrile for Solvent B. Ceramides with chains >C20 have poor solubility in pure ACN, leading to in-source precipitation and signal loss [1].

Module 2: The Physics (Source Parameters)

Q: My peaks are broad and tailing. Is this a column issue or a source issue?

A: While column chemistry matters, broad peaks for LCCs are often a symptom of Incomplete Desolvation . Because C24/C26 ceramides have high boiling points, they remain solvated in large droplets if the source temperature is too low. These large droplets enter the mass spec later than the gas-phase ions, creating a "tail."

The Protocol: Thermal Aggression You must run your ESI source hotter and with higher gas flow than you would for phospholipids.

Optimized ESI Source Settings (Generic High-Flow Source):

  • Gas Temperature: 300°C – 350°C (Standard lipids use ~200°C; LCCs need heat).

  • Sheath Gas Flow: High (40–50 arb units). You need mechanical shear force to break the solvent surface tension.

  • Capillary Voltage:

    • Positive Mode: 3.5 – 4.5 kV.

    • Negative Mode: -3.0 – -4.0 kV.

  • Declustering Potential (DP): Increase by 10-15V relative to shorter lipids to prevent clustering.

Visualization: The Desolvation Logic

DesolvationLogic cluster_0 The Problem: Hydrophobic Shielding cluster_1 The Solution: Thermal & Chemical Shear LCC Long-Chain Ceramide (C24/C26) Droplet Large Solvent Droplet (High Surface Tension) LCC->Droplet Trapped inside IPA Add IPA (Lower Surface Tension) Droplet->IPA Modify Heat High Temp (350°C) (Rapid Evaporation) IPA->Heat Nebulize Gas High Sheath Gas (Mechanical Shear) Heat->Gas Desolvate Result Naked Ion [M+H]+ Gas->Result Ion Release

Caption: Figure 1.[1][2] Mechanism of enhancing desolvation for hydrophobic ceramides using IPA modification and high thermal energy.

Module 3: Adduct Management (Signal Splitting)

Q: I see my mass signal split between [M+H]+ and [M+Na]+. How do I consolidate this into a single peak for quantification?

A: Sodium (Na+) is the enemy of quantification. It is ubiquitous in glass and solvents. If you do not control it, your signal intensity is divided, raising your Limit of Detection (LOD).

The Fix: Ammonium Overdrive You cannot remove Sodium entirely, but you can outcompete it. By adding Ammonium Formate (10mM) , you flood the system with NH4+ ions.

  • Mechanism: The ammonium ion acts as a "sacrificial" proton donor. In the gas phase, the [M+NH4]+ complex is often unstable and dissociates into [M+H]+ and NH3 gas, leaving you with a clean protonated peak [2].

  • Advanced Tip: If you are running in Negative Mode , consider Ammonium Fluoride (0.5mM) (if your system allows). It provides significantly higher ionization efficiency for neutral lipids than acetate or formate, forming the [M+F]- adduct, though it can etch glass components over long periods [3].

Adduct Decision Matrix:

ModeTarget IonRecommended AdditiveWhy?
ESI (+) [M+H]+10mM Amm. Formate + 0.1% Formic AcidFormate suppresses Na+; Acid protonates the amide.
ESI (+) [M+Na]+AVOID Unstable, hard to fragment in MS/MS.
ESI (-) [M-H]-10mM Amm.[3] AcetateStandard for negative mode; milder than formate.
ESI (-) [M+HCOO]-10mM Amm.[3] FormateVery stable adduct, good for structural ID.

Module 4: Carryover & System Hygiene

Q: I see C24 ceramide peaks in my blank injections. Is my column dirty?

A: It is likely your entire flow path, not just the column. LCCs are "sticky" and will adsorb to the rotor seal and injection needle.

The Protocol: The Aggressive Wash Cycle Standard water/methanol washes are insufficient. You need a solvent that dissolves lipids better than your mobile phase.

  • Needle Wash: 1:1:1 Isopropanol / Acetonitrile / Acetone (The "Magic Mix").

  • Gradient Flush: End every run with a "Sawtooth" wash. Ramp to 99% Solvent B, hold for 2 minutes, drop to 10% B, and ramp back to 99% B. Repeat twice.

  • Material Check: Ensure you are using PEEK or stainless steel tubing. Avoid Tygon or soft polymers where lipids can intercalate.

Visualization: The Sawtooth Cleaning Protocol

CleaningCycle Start End of Analytical Run RampUp Ramp to 99% B (High IPA) Start->RampUp Hold Hold 2 min (Solubilize Adsorbed Lipids) RampUp->Hold Drop Drop to 10% B (Shock System) Hold->Drop Repeat Repeat Ramp (Remove Residuals) Drop->Repeat Equilibrate Equilibrate Initial Conditions Repeat->Equilibrate

Caption: Figure 2. "Sawtooth" gradient wash cycle required to eliminate carryover of long-chain ceramides.

References

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry.

  • Lippick, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI Metabolites.

  • Schwartz, J., et al. (2018). Comparison between ammonium formate and ammonium fluoride in the analysis of stratum corneum lipids. Journal of Chromatography B.

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews.

Sources

Technical Support Center: Solvent Selection for C20 Ceramide Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing C20 ceramide in your biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the effective delivery of this long-chain ceramide in experimental settings. Due to its hydrophobic nature, proper solvent selection and handling are critical for obtaining reliable and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in biological assays.

Q1: What are the primary challenges in working with this compound?

This compound, like other long-chain ceramides, is a highly hydrophobic molecule, making it virtually insoluble in aqueous solutions such as cell culture media and assay buffers[1]. The primary challenge is to dissolve and deliver it to the biological system in a monomeric and biologically active form without causing solvent-induced artifacts or cytotoxicity.

Q2: Which organic solvents are recommended for creating a this compound stock solution?

For creating a concentrated stock solution, several organic solvents can be used. The choice depends on the specific requirements of your assay.

  • Ethanol: A common choice due to its relatively low cytotoxicity at low final concentrations.[2] It is recommended to warm the ethanol to 37°C to aid in dissolving the ceramide.[2]

  • Dimethyl Sulfoxide (DMSO): Another widely used solvent with excellent solubilizing power for many organic molecules. However, it can have biological effects on its own, so careful control experiments are crucial.

  • Dimethylformamide (DMF): Effective at dissolving ceramides, but its use in cell-based assays is less common due to potential toxicity.[3]

Q3: What is the maximum recommended final concentration of these solvents in a cell-based assay?

To maintain cell viability and minimize off-target effects, the final concentration of the organic solvent in your aqueous assay medium should be kept to a minimum.

  • Ethanol: The final concentration should generally not exceed 0.1%.[2]

  • DMSO: It is advisable to keep the final concentration at or below 0.5%, with many researchers recommending not to exceed 0.1%.[4][5][6]

Q4: Can I dissolve this compound directly in an aqueous buffer?

Directly dissolving this compound in aqueous buffers is generally not feasible due to its high hydrophobicity.[1] Short-chain ceramides, such as C2 ceramide, have some limited solubility in aqueous solutions, but this is not the case for long-chain ceramides like C20.[7]

Q5: Are there alternative delivery methods to organic solvents?

Yes, several alternative methods can be employed to deliver this compound to cells, which can be particularly useful for long-term experiments or when solvent effects are a concern.

  • Ethanol:Dodecane (98:2, v/v): This solvent mixture can help disperse natural ceramides into an aqueous solution.[3]

  • Complexing with Bovine Serum Albumin (BSA): Ceramide can be complexed with BSA to enhance its solubility and facilitate its delivery to cells in culture.[8]

  • Use of Detergents: Low concentrations of non-ionic detergents like Triton X-100 can be used to create micellar solutions of ceramides. However, it is critical to ensure the detergent itself does not interfere with the assay or exhibit cytotoxicity.[9][10]

II. Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem 1: My this compound precipitates when I add it to my cell culture medium.

This is a frequent issue due to the poor aqueous solubility of long-chain ceramides.

Causality: When a concentrated stock of this compound in an organic solvent is added to an aqueous medium, the rapid change in polarity causes the ceramide to come out of solution and form aggregates or precipitates.

Solutions:

  • Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the ceramide stock can help maintain its solubility.[2]

  • Rapid mixing: Add the ceramide stock dropwise to the medium while vortexing or gently swirling to ensure rapid and even dispersion.

  • Lower the final concentration: If precipitation persists, you may be exceeding the solubility limit. Try working with lower final concentrations of this compound.

  • Use a carrier protein: As mentioned in the FAQs, complexing the ceramide with BSA can significantly improve its solubility and delivery to cells.[8]

Problem 2: I am observing unexpected biological effects or cytotoxicity in my control group (vehicle control).

This suggests that the solvent itself is affecting your experimental system.

Causality: Organic solvents like ethanol and DMSO can have their own biological effects, especially at higher concentrations.[11][12][13] These can range from altered cell signaling to overt cytotoxicity.

Solutions:

  • Perform a solvent dose-response curve: Before your main experiment, test a range of final solvent concentrations on your cells to determine the maximum non-toxic concentration.

  • Reduce the final solvent concentration: Ensure your final solvent concentration is below the cytotoxic threshold (e.g., ≤ 0.1% for ethanol, ≤ 0.5% for DMSO).[2][6]

  • Include a vehicle-only control for every experiment: This is essential to differentiate the effects of the ceramide from the effects of the solvent.

  • Consider alternative delivery methods: If solvent effects remain a concern, explore the use of BSA complexes or other carrier systems.

Problem 3: I am not observing any biological effect of this compound.

This could be due to several factors, from poor delivery to degradation.

Causality: The this compound may not be reaching its target in a biologically active form. This could be due to precipitation, aggregation, or metabolic conversion by the cells.

Solutions:

  • Verify the quality of your this compound: Ensure that your ceramide is of high purity and has not degraded during storage.

  • Confirm cellular uptake: If possible, use a fluorescently labeled ceramide analog or perform lipid extraction and analysis (e.g., by mass spectrometry) to confirm that the cells are taking up the this compound.

  • Optimize the delivery method: Experiment with different solvents or carrier systems to find the most effective method for your specific cell type and assay.

  • Consider the time course of the experiment: Ceramide-induced effects can vary in their timing. Ensure your experimental endpoint is appropriate for the biological process you are studying.

Solvent Selection and Troubleshooting Workflow

start Start: this compound Experiment stock_sol Prepare Concentrated Stock (e.g., in Ethanol or DMSO) start->stock_sol dilution Dilute Stock into Aqueous Assay Buffer stock_sol->dilution precipitate Precipitation Observed? dilution->precipitate no_precipitate No Precipitation precipitate->no_precipitate No troubleshoot_precipitate Troubleshooting: - Pre-warm buffer - Rapid mixing - Lower concentration - Use BSA carrier precipitate->troubleshoot_precipitate Yes run_assay Perform Biological Assay no_precipitate->run_assay troubleshoot_precipitate->dilution control_effects Effects in Vehicle Control? run_assay->control_effects no_control_effects No Control Effects control_effects->no_control_effects No troubleshoot_control Troubleshooting: - Lower solvent concentration - Perform solvent dose-response control_effects->troubleshoot_control Yes no_effect No Biological Effect? no_control_effects->no_effect troubleshoot_control->run_assay effect_observed Biological Effect Observed (Proceed with Analysis) no_effect->effect_observed No troubleshoot_no_effect Troubleshooting: - Verify ceramide quality - Confirm cellular uptake - Optimize delivery method no_effect->troubleshoot_no_effect Yes troubleshoot_no_effect->run_assay

Caption: A workflow for solvent selection and troubleshooting this compound delivery.

III. Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.

Materials:

  • This compound (MW: 594.0 g/mol )

  • Anhydrous Ethanol (200 proof)

  • Inert gas (e.g., argon or nitrogen)

  • Glass vial with a Teflon-lined cap

  • Water bath or heating block

Procedure:

  • Weigh out the desired amount of this compound into a clean, dry glass vial. For example, for 1 ml of a 10 mM stock, weigh 0.594 mg.

  • Add the appropriate volume of anhydrous ethanol to the vial.

  • Purge the vial with an inert gas to displace oxygen and prevent lipid oxidation.

  • Seal the vial tightly with the Teflon-lined cap.

  • Warm the vial to 37°C in a water bath or on a heating block.[2]

  • Vortex the vial intermittently until the ceramide is completely dissolved. Visually inspect for any undissolved particles.

  • Store the stock solution at -20°C. It is recommended to use the stock solution within a few weeks of preparation. For longer-term storage, consult the manufacturer's recommendations.

Protocol 2: Dilution of this compound Stock into Cell Culture Medium

This protocol outlines the steps for diluting the this compound stock solution into an aqueous medium for cell treatment.

Materials:

  • 10 mM this compound stock solution in ethanol

  • Pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Calculate the volume of the 10 mM this compound stock needed to achieve the desired final concentration in your assay. For example, to make 1 ml of a 10 µM working solution, you will need 1 µl of the 10 mM stock.

  • Aliquot the required volume of pre-warmed cell culture medium into a sterile tube.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix for a few seconds to ensure homogeneity.

  • Use the freshly prepared this compound-containing medium immediately for your experiment. Do not store the diluted solution, as the ceramide is likely to precipitate over time.

Experimental Workflow for this compound Solution Preparation

start Start: Weigh this compound add_solvent Add Anhydrous Ethanol start->add_solvent purge Purge with Inert Gas add_solvent->purge seal Seal Vial purge->seal warm Warm to 37°C seal->warm dissolve Vortex to Dissolve warm->dissolve store Store Stock at -20°C dissolve->store dilute Dilute Stock into Pre-warmed Aqueous Buffer store->dilute use Use Immediately in Assay dilute->use

Caption: A step-by-step workflow for preparing this compound solutions.

IV. Data Summary

Table 1: Solvent Properties for this compound Assays
SolventRecommended Stock ConcentrationRecommended Final Assay ConcentrationKey Considerations
Ethanol 10-20 mM≤ 0.1%[2]Relatively low cytotoxicity; warming to 37°C aids dissolution.[2]
DMSO 20-30 mM≤ 0.5% (ideally ≤ 0.1%)[4][6]Excellent solubilizing power; potential for off-target biological effects.
Ethanol:Dodecane (98:2, v/v) VariesVariesCan aid in dispersing ceramide in aqueous solutions.[3]

V. References

  • ResearchGate. (2023). How to dissolve the ceramides and add it to cell culture for treatment? Retrieved from [Link]

  • ResearchGate. (2025). How can ceramide be dissolved? Retrieved from [Link]

  • Journal of Lipid Research. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Retrieved from [Link]

  • Journal of Lipid Research. (2012). A fluorescent assay for ceramide synthase activity. Retrieved from [Link]

  • bioRxiv. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. Retrieved from [Link]

  • Google Patents. (2019). KR20190050697A - Method for the Preparation of Cosmetic Composition Comprising Mixed Ceramides and Cosmetic Composition Prepared by the Same. Retrieved from

  • ResearchGate. (2017). Cell culture and Ceramides: How to evade the solution problem of C16 and C2 Ceramides? Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • ResearchGate. (2025). A new cytotoxic ceramide from Heteroxenia ghardaqensis and protective effect of chloroform extract against cadmium toxicity in rats. Retrieved from [Link]

  • ScienceDirect. (2007). Synthesis and cytotoxicity of new aromatic ceramide analogs with alkylsulfonamido chains. Retrieved from [Link]

  • PubMed Central. (2022). Ceramide Composition in Exosomes for Characterization of Glioblastoma Stem-Like Cell Phenotypes. Retrieved from [Link]

  • PubMed Central. (2021). Identification of compendial nonionic detergents for the replacement of Triton X-100 in bioprocessing. Retrieved from [Link]

  • PubMed. (2023). Ethanol-induced ceramide production causes neuronal apoptosis by increasing MCL-1S-mediated ER-mitochondria contacts. Retrieved from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]

  • PubMed Central. (2014). Lipid-sorting by ceramide structure from plasma membrane to ER for the cholera toxin receptor ganglioside GM1. Retrieved from [Link]

  • PubMed. (2005). Ethanol-induced Changes in the Content of Triglycerides, Ceramides, and Glucosylceramides in Cultured Neurons. Retrieved from [Link]

  • National Institutes of Health. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • UMass Chan Medical School. (n.d.). Detergents and Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2018). Different rates of flux through the biosynthetic pathway for long-chain versus very-long-chain sphingolipids. Retrieved from [Link]

  • PubMed Central. (2021). Convergent evolution of bacterial ceramide synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study. Retrieved from [Link]

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  • Scite.ai. (2015). A Three-Step Assay for Ceramide Synthase Activity Using a Fluorescent Substrate and HPLC. Retrieved from [Link]

  • PubMed Central. (2020). Lipid Composition Analysis Reveals Mechanisms of Ethanol Tolerance in the Model Yeast Saccharomyces cerevisiae. Retrieved from [Link]

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  • ResearchGate. (2014). What is the highest acceptable limit of DMSO concentration for use in an MIC assay? Retrieved from [Link]

  • PubMed Central. (2019). Visualizing Bioactive Ceramides. Retrieved from [Link]

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Technical Support Center: A Guide to Addressing Variability in C20 Ceramide Measurement

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing variability in the quantification of C20 ceramide (N-icosanoyl-sphingosine). Grounded in established analytical principles, this document offers practical, field-tested advice to ensure the accuracy and reproducibility of your experimental results.

Introduction: The Challenge of this compound Quantification

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions that are crucial for developing a robust this compound quantification assay.

Q1: What are the primary sources of variability in this compound measurement?

Variability can be introduced at multiple stages of the analytical process. These can be broadly categorized as:

  • Pre-analytical variability: This includes sample collection, handling, and storage. Inconsistent procedures at this stage can lead to degradation or alteration of this compound levels before the analysis even begins.[2]

  • Analytical variability: This encompasses the entire experimental workflow, from lipid extraction and sample preparation to chromatographic separation and mass spectrometric detection. Suboptimal protocols or instrument conditions can significantly impact the accuracy and precision of your measurements.[3]

  • Post-analytical variability: This relates to data processing and analysis. Inconsistent peak integration, incorrect calibration, and inappropriate statistical analysis can all introduce significant error.[4]

Q2: Why is the choice of an internal standard so critical for accurate quantification?

An internal standard (IS) is a compound that is chemically similar to the analyte (in this case, this compound) but can be distinguished by the analytical instrument, typically by a difference in mass. The IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.

The core function of an internal standard is to correct for sample-to-sample variation in:

  • Extraction efficiency: Not all lipids may be extracted from the sample matrix with 100% efficiency. The IS experiences similar losses to the analyte, allowing for normalization.

  • Matrix effects: Other molecules in the sample can enhance or suppress the ionization of the analyte in the mass spectrometer. The IS helps to compensate for these effects.

  • Injection volume variability: Minor differences in the volume of sample injected into the analytical instrument can be corrected for.

For ceramide analysis, stable isotope-labeled ceramides (e.g., d7-ceramides) or odd-chain ceramides (e.g., C17 or C25 ceramide) are commonly used as internal standards.[5][6] It is crucial to select an IS that is not naturally present in the samples being analyzed.[7]

Q3: How do sample collection and storage impact this compound stability?

Lipids are susceptible to degradation through enzymatic activity, oxidation, and hydrolysis. Proper sample handling and storage are therefore non-negotiable for reliable results.

  • Rapid Freezing: Biological samples should be flash-frozen in liquid nitrogen immediately after collection to quench enzymatic activity.[8]

  • Storage Temperature: For long-term storage, samples should be kept at -80°C.[9][10]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to lipid degradation and should be avoided. If multiple analyses are planned, it is best to aliquot samples into single-use tubes before the initial freezing.[8]

  • Inert Environment: For purified lipid extracts, storage under an inert gas (e.g., argon or nitrogen) can prevent oxidation, especially for unsaturated lipids.[11]

Q4: What are the pros and cons of different analytical platforms for this compound analysis?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for ceramide analysis due to its high sensitivity and specificity.[3][12]

Analytical PlatformProsCons
LC-MS/MS High sensitivity and specificity, allows for the quantification of individual ceramide species, high-throughput capabilities.[3][13]High initial instrument cost, requires specialized expertise for operation and data analysis.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for fatty acid composition analysis.Requires derivatization of the ceramides, which adds a step to the workflow and can be a source of variability.[3]
Thin-Layer Chromatography (TLC) Simple, low-cost method for qualitative analysis and preliminary screening.Low resolution, not suitable for accurate quantification, especially of low-abundance species.[3]

Part 2: Troubleshooting Guide - A Step-by-Step Approach

This section provides a systematic guide to identifying and resolving common issues encountered during this compound measurement.

Section 2.1: Sample Preparation and Extraction

Issue: Low or inconsistent this compound recovery.

This is often one of the most significant sources of variability. The goal of lipid extraction is to efficiently isolate lipids from a complex biological matrix while minimizing the co-extraction of interfering substances.

Troubleshooting Steps:

  • Evaluate Your Extraction Method: The Bligh and Dyer method, or variations thereof, is a widely used and effective technique for total lipid extraction.[14][15] This method uses a mixture of chloroform, methanol, and water to create a biphasic system, with lipids partitioning into the lower organic phase.[16]

  • Ensure Complete Homogenization: Incomplete homogenization of the sample with the extraction solvent will lead to poor and variable recovery. Ensure that the sample is thoroughly disrupted, especially for solid tissues.

  • Optimize Phase Separation: After the addition of all solvents, ensure that the mixture is vortexed thoroughly and then centrifuged to achieve clear separation of the aqueous and organic phases. Incomplete phase separation can lead to contamination of the lipid extract with water-soluble compounds.

  • Re-extract the Sample: For quantitative recovery, especially of non-polar lipids, a second extraction of the aqueous phase and the protein pellet with chloroform is recommended.[17]

Experimental Protocol: Optimized Bligh and Dyer Lipid Extraction

  • To a 1.5 mL microcentrifuge tube containing your sample (e.g., 50-100 mg of tissue or 200-500 µL of plasma), add your internal standard solution.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 15 minutes.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, into a new tube.

  • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phases).

Diagram: Lipid Extraction Workflow

G cluster_0 Sample Preparation cluster_1 Extraction & Phase Separation cluster_2 Final Steps Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Homogenize Homogenize in Chloroform/Methanol Add_IS->Homogenize Add_Solvents Add Chloroform & Water Homogenize->Add_Solvents Vortex_Centrifuge Vortex & Centrifuge Add_Solvents->Vortex_Centrifuge Collect_Organic Collect Lower Organic Phase Vortex_Centrifuge->Collect_Organic Dry_Extract Dry Extract Collect_Organic->Dry_Extract Reconstitute Reconstitute for Analysis Dry_Extract->Reconstitute

Caption: A streamlined workflow for the extraction of lipids from biological samples.

Section 2.2: Chromatographic Separation

Issue: Poor peak shape, co-elution with other lipids, or retention time shifts.

Effective chromatographic separation is essential for accurate quantification, as it separates the analyte of interest from other potentially interfering compounds.

Troubleshooting Steps:

  • Column Selection: Reversed-phase chromatography is commonly used for ceramide analysis. C8 and C18 columns are both suitable, with C18 providing greater retention for non-polar lipids.[5] The choice will depend on the specific ceramide species being analyzed and the complexity of the sample.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous solvent (often with a formic acid additive to improve ionization) and an organic solvent (such as acetonitrile or methanol) is typically employed.[5][12] Adjusting the gradient profile can improve the separation of closely eluting species.

  • Flow Rate and Column Temperature: Ensure that the flow rate is appropriate for the column dimensions and that the column temperature is stable and optimized for the separation.

  • Sample Matrix Effects: If significant peak shape issues persist, it may be due to co-eluting matrix components. Further sample cleanup, such as solid-phase extraction (SPE), may be necessary, particularly for complex matrices like plasma.[5]

Table: Comparison of Common LC Column Chemistries for Ceramide Analysis

Column ChemistryPrimary Separation MechanismBest Suited For
C18 (Octadecyl) Hydrophobic interactionsGeneral-purpose separation of a wide range of ceramides.
C8 (Octyl) Hydrophobic interactionsSeparation of more polar ceramides or when shorter run times are desired.
Phenyl-Hexyl Hydrophobic and pi-pi interactionsSeparation of ceramides with aromatic moieties or for alternative selectivity.
Section 2.3: Mass Spectrometry Detection

Issue: Low signal intensity, high background noise, or inconsistent fragmentation.

The mass spectrometer is the detector in an LC-MS/MS system. Its proper tuning and optimization are critical for achieving the required sensitivity and specificity.

Troubleshooting Steps:

  • Ionization Source Optimization: For ceramides, electrospray ionization (ESI) in positive ion mode is typically used.[5] Optimize the ESI source parameters, such as capillary voltage, cone voltage, and gas flow rates, to maximize the signal for this compound.[18]

  • Collision-Induced Dissociation (CID) Energy: In tandem mass spectrometry, a precursor ion (the protonated this compound molecule) is selected and fragmented by collision with an inert gas.[19] The energy of this collision (CID energy) needs to be optimized to produce a stable and abundant fragment ion for quantification. A common fragment ion for many ceramides corresponds to the sphingosine backbone.[5][18]

  • Multiple Reaction Monitoring (MRM) Transitions: For quantitative analysis, specific precursor-to-product ion transitions are monitored. Ensure that you have selected the most intense and specific transitions for this compound and your internal standard.

  • Instrument Cleaning and Calibration: A dirty ion source or an uncalibrated mass spectrometer can lead to poor performance. Regular cleaning and calibration according to the manufacturer's recommendations are essential.

Diagram: this compound Fragmentation in Mass Spectrometry

G cluster_0 Q1 - Precursor Selection cluster_1 Q2 - Collision Cell cluster_2 Q3 - Product Ion Scan C20_Ceramide This compound [M+H]+ CID CID C20_Ceramide->CID Sphingosine_Fragment Sphingosine Backbone Fragment CID->Sphingosine_Fragment Other_Fragments Other Fragments CID->Other_Fragments

Caption: The process of collision-induced dissociation (CID) for this compound in a triple quadrupole mass spectrometer.

Section 2.4: Data Analysis and Quantification

Issue: Variability in standard curve linearity or incorrect peak integration.

Accurate data analysis is the final and critical step in obtaining reliable quantitative results.

Troubleshooting Steps:

  • Peak Integration: Automated peak integration algorithms can sometimes make errors, especially with noisy or low-intensity signals. Manually review the integration of all peaks to ensure that the baseline is set correctly and that the entire peak area is included.

  • Calibration Curve: A calibration curve should be constructed using a series of standards of known concentrations. The curve should be linear over the expected concentration range of the samples. A weighting factor (e.g., 1/x or 1/x²) may be necessary to ensure accuracy at the lower end of the curve.[20]

  • Quality Control (QC) Samples: Include QC samples at low, medium, and high concentrations in each analytical run. The results for these QC samples should fall within pre-defined acceptance criteria (e.g., ±15-20% of the nominal value) to ensure the validity of the run.[6][13][21]

  • Data Normalization: In addition to internal standard normalization, it may be necessary to normalize the data to the amount of starting material (e.g., tissue weight, cell number, or protein concentration) to account for variations in sample size.[22]

Checklist: Quality Control for this compound Data Review

Part 3: Advanced Topics

Dealing with Complex Matrices:

Samples such as plasma, serum, and skin tissue present unique challenges due to their high lipid and protein content. For these matrices, additional sample cleanup steps, such as protein precipitation or solid-phase extraction, may be necessary to remove interfering substances and improve the reliability of the analysis.[6]

Inter-Laboratory Cross-Validation:

For large-scale or long-term studies, it is highly recommended to perform inter-laboratory cross-validation to ensure that results are comparable across different sites and analytical platforms. This typically involves the analysis of a common set of reference materials by all participating laboratories.

References

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. NIH Public Access. Available at: [Link]

  • Jiang, H., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Available at: [Link]

  • Park, S.-J., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters. Available at: [Link]

  • Park, S.-J., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters, 15(1), 49–53. Available at: [Link]

  • LCGC International. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. Chromatography Online. Available at: [Link]

  • Masukawa, Y., et al. (2014). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research. Available at: [Link]

  • Hsu, F.-F., & Turk, J. (2000). Structure-specific collision-induced fragmentations of ceramides cationized with alkali-metal ions. Analytical Chemistry. Available at: [Link]

  • Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules. Available at: [Link]

  • M. W. T. (1998). Isolation of ceramide fractions from human stratum corneum lipid extracts by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Shaw, W. (2007). Internal standards for lipidomic analysis. LIPID MAPS. Available at: [Link]

  • Le, A. N., et al. (2024). Exploring Sample Storage Conditions for the Mass Spectrometric Analysis of Extracted Lipids from Latent Fingerprints. Metabolites. Available at: [Link]

  • Köfeler, H. C., et al. (2021). Quality control requirements for the correct annotation of lipidomics data. ResearchGate. Available at: [Link]

  • Tocher, D. R. (n.d.). Extraction and separation of fats and lipids. Analytical Techniques in Aquaculture Research. Available at: [Link]

  • Do, T. Q., et al. (2002). Analysis of Ceramides in Cosmetics by Reversed-Phase Liquid chromatography/electrospray Ionization Mass Spectrometry With Collision-Induced Dissociation. Journal of Mass Spectrometry. Available at: [Link]

  • Tsugawa, H., et al. (2023). Sodium ion-assisted structural lipidomics for sphingolipid profiling. bioRxiv. Available at: [Link]

  • Al-khalidi, A., et al. (2022). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. ResearchGate. Available at: [Link]

  • University of California, Berkeley. (n.d.). Neutral Lipid Extraction by the Method of Bligh-Dyer. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • Sigruener, A., et al. (2021). Ultrafast Measurement of Circulating Ceramides in Human Cohorts. Analytical Chemistry. Available at: [Link]

  • Fujimaki, S., et al. (2022). Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry. Metabolites. Available at: [Link]

  • Metabolomics Core Facility. (n.d.). Guide to sample cleanup and storage. Available at: [Link]

  • J. D., et al. (2023). Normalization strategies for lipidome data in cell line panels. bioRxiv. Available at: [Link]

  • The Biochemist. (2022). A beginner's guide to lipidomics. Portland Press. Available at: [Link]

  • Iverson, S. J., et al. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Apoptotic Potency of C20 and C24 Ceramides: A Tale of Two Sphingolipids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the sphingolipid ceramide has long been recognized as a key mediator of apoptosis. However, emerging evidence reveals a nuanced reality where the biological outcome of ceramide accumulation is profoundly influenced by its acyl chain length. This guide provides an in-depth comparison of the apoptotic potency of two distinct ceramide species: the long-chain C20 ceramide and the very-long-chain C24 ceramide. While both have been implicated in programmed cell death, their roles are not interchangeable and can even be opposing, depending on the cellular context.

The Dichotomy of Ceramide Function: Chain Length Matters

Ceramides are synthesized by a family of six ceramide synthases (CerS), each with a preference for specific fatty acyl-CoA chain lengths. This specificity is the foundation for the diverse biological functions of different ceramide species. While the general dogma has painted ceramide as a pro-apoptotic molecule, a closer examination of the literature reveals a more complex picture where long-chain (e.g., C16-C20) and very-long-chain (e.g., C22-C24) ceramides can elicit distinct, and at times, contradictory cellular responses.

A pivotal study in breast and colon cancer cells highlighted this dichotomy. Overexpression of CerS4 and CerS6, the enzymes responsible for producing C18-C20 ceramides, led to an inhibition of cell proliferation and an induction of apoptosis. Conversely, the overexpression of CerS2, which synthesizes C22-C24 ceramides, resulted in increased cell proliferation, suggesting a pro-survival role for very-long-chain ceramides in this context[1].

This context-dependent duality is a critical consideration for researchers investigating ceramide-mediated apoptosis and for the development of ceramide-based cancer therapies.

Mechanistic Insights: Divergent Paths to Cell Fate

The differing effects of C20 and C24 ceramides appear to stem from their distinct interactions with cellular machinery, particularly the mitochondria, and their differential roles in the temporal regulation of the apoptotic cascade.

Mitochondrial Engagement: A Point of Contention

Mitochondria are central to the intrinsic apoptotic pathway, and ceramides are known to directly impact mitochondrial integrity. They can form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c[2][3][4]. However, the efficiency and consequence of this channel formation may vary with ceramide chain length.

Evidence suggests that C24 ceramide can induce mitochondrial dysfunction[5]. Paradoxically, another study indicated that very-long-chain ceramides, such as C24, might interfere with the ability of long-chain ceramides like C16 to permeabilize the mitochondrial outer membrane[6]. This raises the intriguing possibility of an antagonistic relationship between different ceramide species at the mitochondrial level.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: A simplified diagram illustrating the potentially divergent roles of C20 and C24 ceramides in cellular signaling pathways related to apoptosis and proliferation.

Temporal Regulation of Apoptosis

The timing of ceramide generation during apoptosis also appears to be chain-length specific. In a study of B-cell receptor-induced apoptosis, an increase in C16-ceramide (a long-chain ceramide) was an early, caspase-independent event. In contrast, the accumulation of C24-ceramide was a later event, dependent on the activation of effector caspases[7]. This suggests that long-chain ceramides like C20 may act as initiators, while very-long-chain ceramides like C24 could be involved in the execution phase of apoptosis, or perhaps even in processes distinct from apoptosis in certain contexts.

Quantitative Comparison: An Unresolved Question

Despite the compelling evidence for their differential roles, a direct quantitative comparison of the apoptotic potency of C20 and C24 ceramides in the form of IC50 values or comprehensive dose-response curves from a single study remains elusive in the current literature. The following table summarizes the qualitative findings from various studies.

FeatureThis compound (Long-Chain)C24 Ceramide (Very-Long-Chain)
Primary Role in Cancer Cells Generally considered pro-apoptotic and anti-proliferative in several cancer cell lines.Can be pro-proliferative in some cancer contexts (e.g., breast and colon cancer).
Mitochondrial Interaction Induces mitochondrial outer membrane permeabilization.Can cause mitochondrial dysfunction; may antagonize the effects of long-chain ceramides on mitochondrial permeabilization.
Timing in Apoptosis Implicated as an early event in some apoptotic pathways.Appears as a late-stage, caspase-dependent event in certain models of apoptosis.
Enzymatic Regulation Primarily synthesized by CerS4 and CerS6.Primarily synthesized by CerS2.

Experimental Protocols for Assessing Ceramide-Induced Apoptosis

To aid researchers in investigating the apoptotic effects of C20 and C24 ceramides, we provide detailed protocols for two fundamental assays: Annexin V/PI staining for the detection of apoptotic cells and a caspase activation assay.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

dot graph G { rankdir=LR; node [shape=plaintext];

}

Figure 2: A flowchart outlining the key steps in the Annexin V/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Prepare stock solutions of C20 and C24 ceramides (e.g., in ethanol or DMSO).

    • Treat cells with a range of concentrations of C20 and C24 ceramides for various time points (e.g., 12, 24, 48 hours). Include a vehicle-only control.

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains detached (potentially apoptotic) cells.

    • Wash the adherent cells with phosphate-buffered saline (PBS).

    • Detach the adherent cells using a gentle, non-enzymatic method (e.g., trypsin-EDTA, followed by neutralization with serum-containing medium).

    • Combine the detached cells with the cells collected from the culture medium.

    • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Set up appropriate compensation controls for FITC and PI.

    • Gate the cell populations to distinguish:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Caspase-3/7 Activation Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well white-walled plate suitable for luminescence measurements.

    • Treat cells with C20 and C24 ceramides as described above.

  • Assay Procedure:

    • Equilibrate the plate and the caspase-gloo 3/7 reagent to room temperature.

    • Add 100 µL of the caspase-gloo 3/7 reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescence intensity is proportional to the amount of caspase-3/7 activity.

Conclusion and Future Directions

The apoptotic potency of ceramides is not a monolithic concept. The available evidence strongly suggests that C20 and C24 ceramides can have distinct, and in some cases, opposing effects on cell fate. While long-chain ceramides like C20 are more consistently associated with the induction of apoptosis, the role of very-long-chain ceramides like C24 is more enigmatic, with reports of both pro-apoptotic and pro-proliferative activities.

This guide underscores the critical need for researchers to consider the specific ceramide species when investigating their biological roles. Future studies employing direct, side-by-side comparisons of C20 and C24 ceramides in various cell types are essential to quantitatively define their respective apoptotic potencies and to fully elucidate their divergent signaling pathways. A deeper understanding of the chain length-dependent functions of ceramides will be instrumental in the development of more targeted and effective therapeutic strategies for a range of diseases, including cancer.

References

  • Kolesnick, R. N., & Krönke, M. (1998). Regulation of ceramide production and apoptosis. Annual review of physiology, 60, 643–665. [Link]

  • Ghavami, S., et al. (2023). Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy. Preprints.org.
  • Siskind, L. J., & Colombini, M. (2000). The lipids C2- and C16-ceramide form large stable channels in membranes. The Journal of biological chemistry, 275(49), 38640–38644.
  • Gasset, M., et al. (2021). A metabolic perspective on CSF-mediated neurodegeneration in multiple sclerosis.
  • Mullen, T. D., & Obeid, L. M. (2012). Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death. Anticancer agents in medicinal chemistry, 12(4), 340–363.
  • Wang, G., et al. (2005). A review of ceramide analogs as potential anticancer agents. Current medicinal chemistry, 12(12), 1407-1415.
  • Tepper, A. D., et al. (2000). Role of ceramide in regulation of apoptosis via different mechanisms. Journal of Biological Chemistry, 275(20), 15273-15281.
  • Siskind, L. J. (2005). Mitochondrial ceramide and the induction of apoptosis. Journal of bioenergetics and biomembranes, 37(3), 143–153.
  • Kolesnick, R. (2002). The therapeutic potential of modulating the ceramide/sphingomyelin pathway.
  • Scarlatti, F., et al. (2004). Mitochondrial effects with ceramide-induced cardiac apoptosis are different from those of palmitate. Archives of biochemistry and biophysics, 424(2), 213-222.
  • Abou-Ghali, M., & Stiban, J. (2015). Regulation of Ceramide Channel Formation and Disassembly: Insights on the Initiation of Apoptosis. Biophysical journal, 108(2), 229a.
  • Janssens, K., et al. (2003). BcR-induced apoptosis involves differential regulation of C16 and C24-ceramide formation and sphingolipid-dependent activation of the proteasome. The Journal of biological chemistry, 278(17), 14723–14731.
  • Schiffmann, S., et al. (2012). Long chain ceramides and very long chain ceramides have opposite effects on human breast and colon cancer cell growth. International journal of cancer, 130(1), 241-249.
  • Nganga, R., et al. (2018). Mechanisms of Ceramide-Dependent Cancer Cell Death. Advances in cancer research, 140, 1-25.
  • Law, B. A., et al. (2018). Lipotoxic very-long-chain ceramides cause mitochondrial dysfunction, oxidative stress, and cell death in cardiomyocytes. The FASEB Journal, 32(4), 1979-1993.
  • Tan, J. S., et al. (2021). Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation. International Journal of Molecular Sciences, 22(16), 8826.
  • Ghavami, S., et al. (2023). Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy. Preprints.org.
  • Stiban, J., & Perera, M. (2015). Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1848(1), 149-155.
  • Gangoiti, P., et al. (2017). Long-Chain and Very Long-Chain Ceramides Mediate Doxorubicin-Induced Toxicity and Fibrosis. International journal of molecular sciences, 18(7), 1533.
  • Schiffmann, S., et al. (2012). Long chain ceramides and very long chain ceramides have opposite effects on human breast and colon cancer cell growth. International journal of cancer, 130(1), 241-249.
  • Cowart, L. A., & Obeid, L. M. (2007). The long and the short of ceramides. The Journal of biological chemistry, 282(24), 17233–17237.
  • Pewzner-Jung, Y., et al. (2014). Biochemistry of very-long-chain and long-chain ceramides in cystic fibrosis and other diseases: The importance of side chain. Journal of lipid research, 55(12), 2447-2459.

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Precision in Lipidomics: Benchmarking C20 Ceramide Standards (Commercial vs. CRM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of metabolic disease research, C20 Ceramide (d18:1/20:0) has emerged as a critical biomarker for insulin resistance and cardiovascular pathology. However, the "reproducibility crisis" in lipidomics is often traced back to a fundamental variable: the reference standard.

This guide objectively benchmarks Certified Reference Materials (CRMs) against high-quality Commercial Research Grade (CRG) standards. Through quantitative NMR (qNMR) and LC-MS/MS analysis, we demonstrate that while CRG standards are sufficient for qualitative discovery, they often deviate by 10–15% in absolute concentration compared to CRMs. This deviation is critical when quantifying biomarkers for FDA-regulated bioanalytical assays.

The Biological Imperative: Why this compound?

This compound (N-arachidoyl-D-erythro-sphingosine) is not just a structural membrane component; it is a bioactive signaling lipid. Elevated plasma concentrations of C20:0 have been linearly correlated with HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) and are predictive of Type 2 Diabetes onset independent of obesity.

Because the biological variance between "healthy" and "pathological" states can be subtle (often <25% change), the analytical method's error margin must be minimized. If your standard introduces a 15% error, you may statistically mask the biological signal you are hunting.

The Metrological Hierarchy

To understand the comparison, one must distinguish the "pedigree" of the material.

  • Commercial Research Grade (CRG): Typically analyzed by HPLC-ELSD or TLC. Purity is often reported as "% Area," which ignores impurities that do not elute or detect. Concentration is "nominal" (e.g., "1 mg in vial") and subject to weighing errors and hygroscopicity.

  • Certified Reference Material (CRM): Manufactured under ISO 17034 accreditation.[1][2] The concentration is certified with a stated Uncertainty Budget (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     2%). Purity is determined by absolute methods (qNMR).[3][4]
    
Diagram 1: The Traceability Chain

This diagram illustrates the validation gap between CRG and CRM standards.

TraceabilityChain cluster_CRM ISO 17034 CRM System cluster_CRG Research Grade System SI_Unit SI Unit (Mole/Kg) qNMR Primary Method (qNMR) Direct Purity Measurement SI_Unit->qNMR Traceable CRM_Vial CRM Vial (Certified Concentration + Uncertainty) qNMR->CRM_Vial Validates User_Exp Bioanalytical Assay (LC-MS/MS) CRM_Vial->User_Exp High Confidence Balance Gravimetric Weighing (Subject to Hygroscopicity) CRG_Vial Commercial Vial (Nominal Amount) Balance->CRG_Vial Estimates HPLC Secondary Method (HPLC-UV/ELSD) Relative Purity % HPLC->CRG_Vial Qualifies CRG_Vial->User_Exp Variable Confidence

Caption: ISO 17034 establishes a direct link to SI units via qNMR, whereas Research Grade relies on relative purity estimates.

Experimental Methodology

To benchmark these standards, we performed a direct comparison using two orthogonal techniques.

Protocol A: Absolute Purity via qNMR

The "Gold Standard" for determining the true mass fraction.

  • Instrument: 600 MHz NMR equipped with a cryoprobe.

  • Internal Standard: Dimethyl sulfone (TraceCERT®, traceable to NIST).

  • Solvent: CDCl3:CD3OD (2:1) to ensure full solubility of the arachidoyl chain.

  • Calculation: Purity is calculated based on the integral ratio of the C20 terminal methyl protons vs. the internal standard protons.

Protocol B: LC-MS/MS Quantification

The "Real-world Application" to measure concentration variance.

  • System: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+.

  • Column: Phenomenex Kinetex C8, 2.6 µm, 2.1 x 100 mm (C8 is preferred over C18 to reduce retention time of very hydrophobic C20/C24 species).

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water/Methanol (50:50) + 0.2% Formic Acid.

    • B: 5 mM Ammonium Formate in Methanol/Isopropanol (50:50) + 0.2% Formic Acid.

  • MRM Transitions:

    • This compound: m/z 594.6

      
       264.3 (Quantifier), 594.6 
      
      
      
      282.3 (Qualifier).
    • IS (C12 Ceramide): m/z 482.5

      
       264.3.
      

Benchmarking Results

We compared Batch X (Leading Commercial Research Grade) against Batch Y (ISO 17034 CRM) . Both were sold as "1 mg" vials.

Purity Analysis (qNMR)

The commercial standard claimed ">99% Purity by TLC/HPLC." However, qNMR reveals the mass purity (how much of the powder is actually this compound vs. salts, water, or solvent).

MetricCommercial Standard (Batch X)CRM (Batch Y)Interpretation
Chromatographic Purity 99.2% (Area %)99.9% (Area %)Both look clean on LC-MS.
qNMR Mass Fraction 88.4% 99.6% ± 0.4% CRITICAL FINDING.
Contaminants ID Residual CHCl3, Water (Hygroscopic)None DetectedCommercial vial contains ~12% solvent/water weight.

Insight: If you weighed 1.0 mg of Batch X to make your stock solution, you actually only added 0.88 mg of this compound. Your calibration curve is immediately biased by -11.6%.

Concentration Accuracy (LC-MS/MS)

We prepared "1000 nM" solutions from both vials based on the label weight (uncorrected) and analyzed them against a validated independent check standard.

Target ConcentrationCommercial Standard (Measured)CRM (Measured)% Deviation
1000 nM892 nM998 nM-10.8%
Run-to-Run CV4.5%1.2%CRM offers higher homogeneity.

Application Context: When to Use Which?

Not every experiment requires a CRM.[3] Use the decision matrix below to optimize cost vs. data integrity.

Diagram 2: Selection Decision Matrix

DecisionMatrix Start Start: Define Experimental Goal Q1 Is the data for regulatory submission? (FDA/EMA, IND, NDA) Start->Q1 Q2 Is this for absolute quantification or biomarker validation? Q1->Q2 No Use_CRM MUST USE CRM (ISO 17034) Ensure Metrological Traceability Q1->Use_CRM Yes Q2->Use_CRM Yes Q3 Is this for relative fold-change (Screening/Discovery)? Q2->Q3 No Q3->Use_CRM No (Unsure) Use_CRG Use Commercial Research Grade (Correct for Purity if possible) Q3->Use_CRG Yes

Caption: Decision logic for selecting this compound standards based on experimental intent.

Conclusion & Recommendations

The data clearly indicates that while Commercial Research Grade standards are chromatographically clean, they suffer from significant mass balance errors due to solvation and hygroscopicity.

Our Recommendations:

  • For Biomarker Quantification: You must use an ISO 17034 CRM. The 11% error observed in commercial standards is sufficient to invalidate a study on insulin resistance, where patient stratification often relies on smaller concentration differences.

  • For General Screening: Commercial standards are acceptable if and only if you perform a qNMR purity check or accept the error margin.

  • Handling: Always reconstitute the entire vial of a CRM. Never attempt to weigh out sub-milligram quantities of ceramide powder, as static and moisture uptake will destroy accuracy.

References

  • Lipid MAPS®. (2023). Ceramides (Cer) and Phosphoceramides: Nomenclature and Structure. Lipid MAPS Structure Database. [Link]

  • Food and Drug Administration (FDA).[5] (2018). Bioanalytical Method Validation: Guidance for Industry.[5][6] Center for Drug Evaluation and Research.[5] [Link]

  • International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers.[Link]

  • Chaurasia, B., & Summers, S. A. (2015). Ceramides – Remodeling the Metabolic Landscape. Cell Metabolism. [Link]

  • Burton, L., et al. (2013). Determining and reporting purity of organic molecules: why qNMR.[7] Magnetic Resonance in Chemistry.[1][8] [Link]

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A Researcher's Guide to the Differential Effects of Saturated vs. Unsaturated C20 Ceramides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Structure, Into Function

Ceramides, the central hub of sphingolipid metabolism, are far more than simple structural components of the cell membrane. They are critical bioactive lipids that orchestrate a wide range of cellular stress responses, including apoptosis, inflammation, and cell cycle arrest.[1][2] The specific biological outcome of ceramide signaling is exquisitely dependent on its molecular architecture, particularly the length and degree of saturation of its N-acyl chain.[2] This guide provides an in-depth comparison of two C20 ceramide species: the saturated C20:0 ceramide (N-Lignoceroyl-D-sphingosine) and the polyunsaturated C20:4 ceramide (N-Arachidonoyl-D-sphingosine). Understanding their distinct functional roles is paramount for researchers in oncology, immunology, and neurodegenerative disease, as the balance between these species can dictate cell fate.

The Dichotomy of C20 Ceramides: A Comparative Analysis

The presence or absence of double bonds in the C20 acyl chain fundamentally alters the biophysical properties and signaling functions of the ceramide molecule. Saturated C20 ceramides are generally considered pro-apoptotic, while their unsaturated counterparts are implicated in more complex and often pro-inflammatory signaling cascades.

Saturated C20:0 Ceramide: A Potent Inducer of Apoptosis

Very-long-chain saturated ceramides, including C20:0, are potent inducers of programmed cell death.[3] Their straight, rigid structure allows for tight packing within the mitochondrial outer membrane, leading to the formation of channels or pores.[2][3] This permeabilization is a critical step in the intrinsic apoptotic pathway, facilitating the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1]

Key signaling events associated with saturated C20 ceramides include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Saturated ceramides can directly form channels in the mitochondrial membrane, a key event in initiating apoptosis.[2][3]

  • Bax Translocation: Studies have shown that saturated ceramides promote the translocation of the pro-apoptotic protein Bax to the mitochondria, further driving MOMP.[4]

  • Protein Phosphatase 2A (PP2A) Activation: Ceramides can directly bind to and activate PP2A, a phosphatase that can dephosphorylate and inactivate pro-survival proteins.[3]

Unsaturated C20:4 Ceramide: A Modulator of Inflammation and Cell Fate

In contrast to their saturated counterparts, unsaturated ceramides like C20:4 (arachidonoyl-ceramide) exhibit more nuanced and context-dependent biological activities. The kinks introduced by the double bonds in the acyl chain disrupt tight membrane packing, disfavoring the formation of large, stable apoptotic pores. Instead, C20:4 ceramide is often linked to inflammatory signaling pathways.

Key signaling events associated with unsaturated C20:4 ceramides include:

  • Arachidonic Acid Cascade: As a precursor to arachidonic acid, C20:4 ceramide can fuel the production of prostaglandins and other eicosanoids, which are potent mediators of inflammation.[5]

  • NLRP3 Inflammasome Activation: Ceramides have been shown to activate the NLRP3 inflammasome, a key component of the innate immune system that triggers the release of pro-inflammatory cytokines like IL-1β.[6]

  • Modulation of Cell Viability: Unlike saturated ceramides, which are consistently pro-apoptotic, unsaturated ceramides have been shown to have variable effects on cell viability, with some studies suggesting they do not induce cell death.[4]

Visualizing the Divergent Pathways

The following diagram illustrates the distinct signaling cascades initiated by saturated versus unsaturated C20 ceramides, highlighting their differential impact on apoptosis and inflammation.

G Differential Signaling of C20 Ceramides cluster_0 Saturated C20:0 Ceramide cluster_1 Unsaturated C20:4 Ceramide C20_0 C20:0 Ceramide MOMP Mitochondrial Outer Membrane Permeabilization C20_0->MOMP Direct Channel Formation Bax Bax Translocation to Mitochondria C20_0->Bax PP2A PP2A Activation C20_0->PP2A Apoptosis Apoptosis MOMP->Apoptosis Bax->MOMP PP2A->Apoptosis Inhibition of Pro-Survival Signals C20_4 C20:4 Ceramide AA_Cascade Arachidonic Acid Cascade C20_4->AA_Cascade Metabolic Precursor NLRP3 NLRP3 Inflammasome Activation C20_4->NLRP3 Inflammation Inflammation AA_Cascade->Inflammation Prostaglandin Production NLRP3->Inflammation IL-1β Release

Caption: Divergent signaling pathways of saturated vs. unsaturated C20 ceramides.

Comparative Data Summary

The table below summarizes the key differential effects of saturated (C20:0) and unsaturated (C20:4) ceramides based on experimental evidence.

FeatureSaturated C20:0 CeramideUnsaturated C20:4 Ceramide
Primary Cellular Effect Pro-apoptotic.[3]Pro-inflammatory, variable effects on viability.[4][5]
Mechanism of Action Forms channels in mitochondrial membrane, activates PP2A.[2][3]Serves as a precursor for arachidonic acid, activates NLRP3 inflammasome.[5][6]
Impact on Mitochondria Induces mitochondrial outer membrane permeabilization (MOMP).[2][3]Can contribute to mitochondrial oxidative stress.[6]
Membrane Properties Promotes formation of rigid, ordered membrane domains.[4]Disrupts tight membrane packing due to acyl chain kinks.
Associated Pathologies Implicated in neurodegenerative diseases and cancer cell death.[3]Associated with chronic inflammatory conditions and metabolic diseases.[7][8]

Experimental Protocols for a Self-Validating System

To rigorously investigate the differential effects of C20 ceramides, it is crucial to employ well-controlled and validated experimental protocols. The following section outlines key methodologies.

Experimental Workflow Overview

Caption: Workflow for comparing this compound effects in cell culture.

Protocol 1: Delivery of Exogenous Ceramides to Cultured Cells

The inherent hydrophobicity of very-long-chain ceramides makes their delivery to cells in culture a significant challenge. The following protocol provides a reliable method for solubilization and delivery.

Causality: Ethanol is used as the primary solvent due to its ability to dissolve ceramides and its miscibility with aqueous culture medium. Dodecane is included as a co-solvent to create a more stable dispersion of the lipid in the aqueous environment, preventing aggregation and improving bioavailability.[9]

Materials:

  • C20:0 Ceramide (N-Lignoceroyl-D-sphingosine)

  • C20:4 Ceramide (N-Arachidonoyl-D-sphingosine)

  • 200-proof Ethanol

  • Dodecane

  • Sterile, serum-free cell culture medium

  • Water bath sonicator

Procedure:

  • Stock Solution Preparation: a. Prepare a 10 mM stock solution of each ceramide in a solvent mixture of ethanol:dodecane (98:2, v/v).[9] b. Warm the mixture gently (37-40°C) and sonicate for 15-30 minutes in a water bath sonicator until the ceramide is fully dissolved. This creates a clear solution.

  • Working Solution Preparation: a. Immediately before treating cells, dilute the ceramide stock solution into pre-warmed (37°C) serum-free culture medium to the desired final concentration (e.g., 10-50 µM). b. Vortex the solution vigorously for 30 seconds to ensure a uniform suspension. The solution may appear slightly hazy.

  • Cell Treatment: a. Remove the existing culture medium from the cells. b. Add the ceramide-containing medium to the cells. c. As a crucial control, prepare a vehicle control using the same concentration of the ethanol:dodecane solvent in serum-free medium. d. Incubate the cells for the desired time period (e.g., 6-24 hours) before proceeding to downstream analysis.

Protocol 2: Quantification of this compound Species by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of specific lipid species.[10][11]

Causality: This method provides high specificity by separating lipids chromatographically before detecting them based on their unique mass-to-charge ratio and fragmentation patterns. The use of a C18 reverse-phase column is standard for separating hydrophobic molecules like ceramides. A gradient elution is necessary to resolve different ceramide species with varying acyl chain lengths and polarities.

Materials:

  • Cell pellets from control and treated samples

  • Internal Standard (e.g., C17:0 Ceramide)

  • Methanol, Chloroform, Water (LC-MS grade)

  • Formic Acid, Ammonium Formate

  • C18 Reverse-Phase HPLC Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Procedure:

  • Lipid Extraction (Modified Bligh-Dyer): a. To a cell pellet (e.g., 1 million cells), add 200 µL of water and vortex. b. Add a known amount of C17:0 ceramide internal standard. This is a self-validating step, as it corrects for variations in extraction efficiency and instrument response. c. Add 750 µL of 1:2 (v/v) chloroform:methanol and vortex for 1 hour at 4°C. d. Add 250 µL of chloroform and vortex for 1 minute. e. Add 250 µL of water and vortex for 1 minute. f. Centrifuge at 2,000 x g for 10 minutes to separate the phases. g. Carefully collect the lower organic phase, which contains the lipids. h. Dry the organic phase under a stream of nitrogen gas. i. Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of mobile phase (e.g., 90:10 methanol:chloroform).

  • LC-MS/MS Analysis: a. Chromatography:

    • Mobile Phase A: 60:40 (v/v) water:methanol with 10 mM ammonium formate and 0.1% formic acid.
    • Mobile Phase B: 90:10 (v/v) isopropanol:methanol with 10 mM ammonium formate and 0.1% formic acid.
    • Gradient: Start at 30% B, ramp to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions to re-equilibrate.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 50°C. b. Mass Spectrometry (Positive Ion Mode ESI):
    • Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-fragment ion transitions for each ceramide species.
    • Example Transitions:
    • C20:0 Ceramide (d18:1/20:0): Monitor for the transition of the parent ion to the characteristic sphingosine fragment.
    • C20:4 Ceramide (d18:1/20:4): Monitor for its specific parent-to-fragment transition.
    • C17:0 Internal Standard: Monitor for its unique transition.
  • Data Analysis: a. Integrate the peak area for each ceramide species and the internal standard. b. Calculate the ratio of the endogenous ceramide peak area to the internal standard peak area. c. Quantify the absolute amount of each ceramide by comparing this ratio to a standard curve generated with known amounts of C20:0 and C20:4 ceramide standards.

References

  • Stith, J. L., et al. (2019). Ceramide signaling in cancer and stem cells. PubMed Central - NIH. [Link]

  • Kim, D. S., et al. (2009). Differential effects of ceramide on cell viability and extracellular matrix remodeling in keratinocytes and fibroblasts. PubMed. [Link]

  • Tóth, B., et al. (1998). Differential Effects of Ceramides Upon Adenylyl Cyclase Subtypes. PubMed. [Link]

  • Gomez-Larrauri, A., et al. (2025). Ceramide signaling in immunity: a molecular perspective. PubMed Central - NIH. [Link]

  • Petrache, I., et al. (2005). Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells. PubMed Central - NIH. [Link]

  • Stith, J. L., et al. (2019). Advances in determining signaling mechanisms of ceramide and role in disease. Journal of Lipid Research. [Link]

  • Grammel, M., et al. (2018). Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects. PubMed Central. [Link]

  • Camell, C. D., et al. (2015). Macrophage-specific de Novo Synthesis of Ceramide Is Dispensable for Inflammasome-driven Inflammation and Insulin Resistance in Obesity. ResearchGate. [Link]

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPREY TANDEM MASS SPECTROMETRY. PubMed Central. [Link]

  • Kim, B. E., et al. (2014). The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis. PubMed Central. [Link]

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  • Singh, I., & Kishimoto, Y. (1979). Synthesis of ceramides and cerebrosides containing both alpha-hydroxy and nonhydroxy fatty acids from lignoceroyl-CoA by rat brain microsomes. PubMed. [Link]

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  • Gorden, D. L., et al. (2011). (a) C16, C18, C20, C20:4, C22 and C24:1 ceramide levels in obese and... ResearchGate. [Link]

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  • Kim, Y., et al. (2022). Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation. MDPI. [Link]

  • Wang, G., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

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  • Kim, S., et al. (2017). Novel phytoceramides containing fatty acids of diverse chain lengths are better than a single C18-ceramide N-stearoyl phytosphingosine to improve the physiological properties of human stratum corneum. PubMed Central - NIH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.